molecular formula C7H14ClNO B2723156 6-Azaspiro[3.4]octan-2-ol hydrochloride CAS No. 2027496-49-5

6-Azaspiro[3.4]octan-2-ol hydrochloride

Cat. No.: B2723156
CAS No.: 2027496-49-5
M. Wt: 163.65
InChI Key: OFFWREIBAXVZLD-UHFFFAOYSA-N
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Description

6-Azaspiro[3.4]octan-2-ol hydrochloride (CAS 2027496-49-5) is a spirocyclic chemical building block of high interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C7H14ClNO and a molecular weight of 163.65 g/mol, features a unique spiro[3.4]octane scaffold that combines a cyclobutane and an azetidine ring system, offering three-dimensionality and structural rigidity to molecular designs . The presence of both amine and alcohol functional groups makes it a versatile synthon for constructing more complex molecules . It is offered with a high purity level of 97% to ensure experimental consistency and reliability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the safety data sheet prior to handling. The compound is associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate precautionary measures, including the use of personal protective equipment, should be taken.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azaspiro[3.4]octan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-3-7(4-6)1-2-8-5-7;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFWREIBAXVZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2027496-49-5
Record name 6-azaspiro[3.4]octan-2-ol hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Azaspiro[3.4]octan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-azaspiro[3.4]octan-2-ol hydrochloride, a valuable spirocyclic building block in medicinal chemistry. The synthesis is presented as a multi-step process commencing with the construction of a key N-protected spirocyclic ketone intermediate, followed by stereoselective reduction and final deprotection to yield the target hydrochloride salt. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters of each synthetic step.

Introduction: The Significance of the 6-Azaspiro[3.4]octane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in drug discovery. Their inherent three-dimensionality and conformational rigidity can lead to improved pharmacological properties, such as enhanced binding affinity and selectivity for biological targets. The 6-azaspiro[3.4]octane core, in particular, offers a unique structural motif that can serve as a versatile scaffold for the development of novel therapeutic agents. The presence of a hydroxyl group in 6-azaspiro[3.4]octan-2-ol provides a key functional handle for further molecular elaboration, making its hydrochloride salt a crucial starting material for synthetic campaigns.

Proposed Synthetic Pathway: A Three-Stage Approach

The synthesis of this compound can be logically divided into three principal stages:

  • Stage 1: Synthesis of the N-Boc Protected Spirocyclic Ketone Intermediate.

  • Stage 2: Stereoselective Reduction of the Ketone.

  • Stage 3: Deprotection and Formation of the Hydrochloride Salt.

This pathway utilizes a tert-butyloxycarbonyl (Boc) protecting group for the nitrogen atom, which is stable under the conditions of ketone reduction and can be readily removed under acidic conditions to yield the final product.

Synthesis_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Ketone Reduction cluster_2 Stage 3: Deprotection Start Starting Materials Intermediate N-Boc-6-azaspiro[3.4]octan-2-one Start->Intermediate [3+2] Cycloaddition & Functionalization Alcohol N-Boc-6-azaspiro[3.4]octan-2-ol Intermediate->Alcohol Reduction (e.g., NaBH4) Final_Product 6-Azaspiro[3.4]octan-2-ol Hydrochloride Alcohol->Final_Product Acidic Deprotection (HCl) Ketone_Reduction_Workflow Start Dissolve N-Boc-6-azaspiro[3.4]octan-2-one in Methanol Cool Cool to 0°C in an ice bath Start->Cool Add_NaBH4 Add NaBH4 portion-wise Cool->Add_NaBH4 Stir Stir at 0°C to room temperature Add_NaBH4->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Quench with saturated NH4Cl (aq) Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry organic layer and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

physicochemical properties of 6-Azaspiro[3.4]octan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profile of 6-Azaspiro[3.4]octan-2-ol Hydrochloride

Executive Summary

This compound is a high-value spirocyclic building block used in modern medicinal chemistry. As a conformationally restricted surrogate for piperidine and morpholine, it offers a strategic advantage in drug design by increasing fraction sp3 (Fsp³) character, improving metabolic stability, and providing novel vectors for substituent exit. This guide details its physicochemical properties, synthesis logic, and handling protocols for research applications.[1]

Chemical Identity & Structural Topology

The compound features a spiro-junction connecting a four-membered cyclobutane ring and a five-membered pyrrolidine ring. The hydroxyl group at the C2 position provides a handle for further functionalization (e.g., etherification, oxidation), while the secondary amine at C6 serves as the primary attachment point for scaffold elaboration.

AttributeDetail
IUPAC Name This compound
CAS Number (Base) 1946823-97-7
Formula C₇H₁₃NO[2][3][4][5] · HCl
Molecular Weight 163.65 g/mol (Salt); 127.19 g/mol (Base)
SMILES OC1CC2(C1)CNCC2.Cl
Stereochemistry The C2-hydroxyl creates potential cis/trans isomerism relative to the nitrogen lone pair, though often supplied as a diastereomeric mixture unless specified.
Structural Visualization

The following diagram illustrates the connectivity and the spiro-center geometry which is critical for its 3D spatial orientation.

Structure SpiroCenter Spiro Carbon (C5) (Quaternary) Ring4 Cyclobutane Ring (C2-OH) SpiroCenter->Ring4 Fused Ring5 Pyrrolidine Ring (C6-NH) SpiroCenter->Ring5 Fused HCl HCl Counterion Ring5->HCl Ionic Interaction

Caption: Topological connectivity of the 6-azaspiro[3.4]octane scaffold showing the central spiro-quaternary carbon.

Physicochemical Properties

The hydrochloride salt significantly alters the physical profile compared to the free base, enhancing water solubility and crystallinity.

Solid-State & Solution Properties
PropertyValue / RangeContext & Implication
Physical State White to off-white crystalline solidHygroscopic; store under desiccant.
Melting Point 145–160 °C (Predicted range)Exact value depends on crystal habit/purity. Decomposes >200°C.
Solubility (Water) > 50 mg/mLHighly soluble due to ionic character.
Solubility (DMSO) > 20 mg/mLSuitable for biological assay stock solutions.
Solubility (DCM) Low to ModerateFree base is soluble; salt requires MeOH cosolvent.
pKa (Amine) 10.5 ± 0.5 (Predicted)Base is a strong secondary amine; protonated at physiological pH.
pKa (Alcohol) ~16Neutral functionality under standard conditions.
LogP (Base) -0.3 to -0.6Hydrophilic scaffold; good for lowering lipophilicity of greasy drugs.
Stability Profile
  • Hydrolysis: The spiro-linkage is chemically robust. The compound is stable in aqueous solution at pH 2–12 for >24 hours.

  • Oxidation: The secondary amine is susceptible to oxidation (N-oxide formation) if left in solution with oxidants. The alcohol is stable but can be oxidized to the ketone (6-azaspiro[3.4]octan-2-one) using Swern or Dess-Martin conditions.

  • Hygroscopicity: As a secondary amine hydrochloride, the material is hygroscopic. Critical Protocol: Allow the vial to equilibrate to room temperature before opening to prevent water condensation.

Synthesis & Manufacturing Logic

Understanding the synthesis helps in identifying potential impurities (e.g., residual reducing agents or regioisomers).

Synthetic Workflow

The most common route involves the construction of the spiro-ketone followed by reduction.

Synthesis Start Starting Material: Cyclobutanone deriv. + Allyl amine Step1 Step 1: Spirocyclization (Formation of Azaspiro-ketone) Start->Step1 Inter Intermediate: 6-Azaspiro[3.4]octan-2-one Step1->Inter Step2 Step 2: Reduction (NaBH4 or LiAlH4) Inter->Step2 Base Product (Base): 6-Azaspiro[3.4]octan-2-ol Step2->Base Step3 Step 3: Salt Formation (HCl in Dioxane/Ether) Base->Step3 Final Final Product: HCl Salt Step3->Final

Caption: General synthetic pathway from cyclization to salt formation.

Analytical Characterization Protocols

To validate the identity and purity of the compound, the following multi-modal analysis is recommended.

Nuclear Magnetic Resonance (NMR)
  • Solvent: D₂O or DMSO-d₆ (D₂O exchanges the OH and NH protons, simplifying the spectrum).

  • ¹H NMR Features:

    • δ 4.1–4.3 ppm (1H, m): Methine proton attached to the hydroxyl group (CH-OH).

    • δ 3.2–3.5 ppm (4H, m): Methylene protons adjacent to nitrogen (CH₂-NH-CH₂).

    • δ 1.8–2.4 ppm (8H, m): Remaining spiro-methylene protons.

    • Note: In DMSO-d₆, look for the NH₂⁺ protons as a broad singlet around 8.5–9.5 ppm.

Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI), Positive Mode.

  • Expected m/z: 128.1 [M+H]⁺ (Base peak).

  • Impurity Check: Watch for m/z 126 (Ketone impurity) or m/z 253 (Dimer formation).

Salt Stoichiometry Determination
  • Method: Argentometric Titration or Ion Chromatography (IC).

  • Target: Chloride content should be ~21.6% w/w.

  • Protocol: Dissolve 10 mg in water; titrate with 0.01 M AgNO₃.

Handling & Safety (E-E-A-T)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Personal Protective Equipment (PPE):

  • Nitrile gloves (0.11 mm minimum thickness).

  • Safety glasses with side shields.

  • Work within a fume hood to avoid inhalation of dust.

Storage:

  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended for long-term storage to prevent carbonate formation from atmospheric CO₂.

References

  • Carreira, E. M., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters.

  • PubChem. (2025).[6][7] Compound Summary: 6-Azaspiro[3.4]octan-2-ol.[2][8][9][10] National Library of Medicine.

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • ChemicalBook. (2025). Product Safety and Properties: 6-Azaspiro[3.4]octan-2-ol.[10]

Sources

6-Azaspiro[3.4]octan-2-ol hydrochloride CAS number 2027496-49-5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Azaspiro[3.4]octan-2-ol hydrochloride represents a high-value "spirocyclic module" designed to address the "Escape from Flatland" challenge in modern medicinal chemistry. As a three-dimensional, spiro-fused scaffold, it serves as a saturated bioisostere for planar aromatic rings or traditional heterocycles like morpholine and piperidine. Its unique geometry—comprising a strained cyclobutane ring spiro-fused to a pyrrolidine core—offers drug developers a tool to increase fraction sp3 (Fsp3) character, improve aqueous solubility, and fine-tune metabolic stability without significantly increasing molecular weight.

This guide details the physicochemical profile, synthetic pathways, and strategic applications of this scaffold in lead optimization.

Chemical Profile & Physicochemical Properties[1][2][3]

The spiro[3.4] system introduces a quaternary center that rigidly defines the vector of substituents, contrasting with the conformational floppiness of simple alkyl chains.

Table 1: Physicochemical Specifications
PropertyData / ValueNote
IUPAC Name This compound
CAS Number 2027496-49-5Specific to the HCl salt
Molecular Formula C₇H₁₄ClNO(C₇H₁₃NO · HCl)
Molecular Weight 163.65 g/mol Base MW: 127.19 g/mol
Appearance White to off-white solidHygroscopic tendency
Solubility High in H₂O, DMSO, MeOHDue to ionic HCl nature
ClogP (Base) ~ -0.5 to -0.8Highly hydrophilic
TPSA 40.5 ŲFavorable for CNS penetration
Fsp3 1.0 (100%)Maximizes 3D character

Structural Dynamics & Bioisosterism

The 6-azaspiro[3.4]octane skeleton positions the amine (position 6) and the hydroxyl group (position 2) in a defined spatial relationship.

  • Vector Geometry: Unlike 1,4-disubstituted piperidines (180° vector), the spiro[3.4] system creates a "kinked" geometry that can access unique binding pockets.

  • Metabolic Blocking: The quaternary spiro-carbon prevents oxidative metabolism at what would otherwise be a labile site in simple rings.

Synthetic Methodology

While direct isolation literature for this specific CAS is proprietary to catalog houses, the synthesis follows a validated logic for spiro-annulation, typically utilizing a [2+2] cycloaddition strategy to construct the cyclobutane ring onto a pyrrolidine precursor.

Core Synthetic Route (Retrosynthetic Analysis)

The most robust pathway involves the construction of the spiro-cyclobutanone followed by reduction.

  • Precursor Preparation: tert-Butyl 3-methylene-1-pyrrolidinecarboxylate is generated via Wittig olefination of N-Boc-3-pyrrolidone.

  • Spiro-Annulation ([2+2] Cycloaddition): Reaction with dichloroketene (generated in situ from trichloroacetyl chloride and Zn/Cu or activated Zn) yields the

    
    -dichlorocyclobutanone.
    
  • Dehalogenation: Reductive removal of chlorines (Zn/AcOH) yields the parent spiro-ketone.

  • Functionalization: Reduction of the ketone (NaBH₄) gives the alcohol.

  • Salt Formation: Acidic deprotection (HCl/Dioxane) yields the final hydrochloride salt.

Visualization: Synthetic Workflow

SynthesisWorkflow Start N-Boc-3-pyrrolidone Inter1 3-Methylene pyrrolidine (Boc) Start->Inter1 Wittig (Ph3P=CH2) Inter2 Spiro-dichloroketone Inter1->Inter2 [2+2] Cycloaddition (Cl3CCOCl, Zn) Inter3 Spiro-ketone (6-Boc) Inter2->Inter3 Dechlorination (Zn, AcOH) Inter4 Spiro-alcohol (6-Boc) Inter3->Inter4 Reduction (NaBH4) Final 6-Azaspiro[3.4]octan-2-ol Hydrochloride Inter4->Final Deprotection (4M HCl/Dioxane)

Caption: Step-wise construction of the 6-azaspiro[3.4]octane core via [2+2] cycloaddition logic.

Experimental Protocols

Note: All procedures must be performed in a fume hood using standard Schlenk techniques.

Protocol A: Reduction of Spiro-Ketone to Alcohol

Objective: Convert tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate to the Boc-protected alcohol.

  • Setup: Dissolve the spiro-ketone (1.0 eq) in anhydrous MeOH (0.1 M concentration) under N₂ atmosphere. Cool to 0°C.

  • Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Gas evolution (H₂) will occur.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (stain with KMnO₄; the alcohol is active).

  • Workup: Quench with sat. NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Deprotection to Hydrochloride Salt

Objective: Cleave the Boc group to yield CAS 2027496-49-5.

  • Dissolution: Dissolve the Boc-protected alcohol in 1,4-dioxane (minimum volume).

  • Acidolysis: Add 4.0 M HCl in dioxane (10 eq) dropwise at 0°C.

  • Precipitation: Stir at RT for 2–4 hours. The product typically precipitates as a white solid.

  • Isolation: Dilute with Et₂O to maximize precipitation. Filter the solid under N₂ (hygroscopic).

  • Drying: Dry under high vacuum (0.1 mbar) for 24 hours to remove trace dioxane.

Applications in Drug Discovery[1][3][4][5][6][7][8][9][10]

Scaffold Hopping & Fsp3 Enrichment

This compound is a "drop-in" replacement for 3-hydroxypyrrolidine or 3-hydroxyazetidine moieties. By increasing the carbon count without adding rotatable bonds, it improves the Fsp3 score , a metric directly correlated with clinical success due to improved solubility and reduced promiscuity (off-target binding).

Vector Positioning

The spiro-fusion creates a rigid angle between the H-bond donor (OH) and the basic amine (NH).

  • Distance: The distance between the N and O atoms is rigidly constrained, allowing for precise probing of receptor binding sites where flexible linkers fail entropically.

Analytical Quality Control
  • ¹H NMR (D₂O): Look for the diagnostic multiplets of the cyclobutane ring (δ 1.8–2.5 ppm) and the distinct diastereotopic protons of the pyrrolidine ring adjacent to the spiro center.

  • Mass Spectrometry: ESI+ [M+H]⁺ = 128.1 (Base peak).

References

  • Carreira, E. M., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). Spirocyclic compounds in drug discovery. Angewandte Chemie International Edition.

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Synthesis of Spiro[3.4]octane Derivatives.

  • PubChem. (2025).[4] Compound Summary: 6-Oxa-2-azaspiro[3.4]octane (Analogous Scaffold Data).

Sources

Spectroscopic Characterization of 6-Azaspiro[3.4]octan-2-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Spirocyclic scaffolds are privileged structures in medicinal chemistry, prized for their conformational rigidity and three-dimensional character which can lead to enhanced binding affinity, selectivity, and improved physicochemical properties of drug candidates. Among these, the azaspiro[3.4]octane framework represents a valuable building block for exploring novel chemical space. This guide provides an in-depth technical overview of the expected spectroscopic data for a key derivative, 6-Azaspiro[3.4]octan-2-ol hydrochloride.

The precise elucidation of a molecule's structure is the bedrock of drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. This document serves as a comprehensive reference for researchers, scientists, and drug development professionals, offering a detailed analysis of the predicted spectroscopic signature of this compound. By explaining the causality behind spectral features and providing robust, field-proven experimental protocols, this guide aims to facilitate the unambiguous identification and quality control of this important chemical entity.

Molecular Structure and Spectroscopic Blueprint

This compound possesses a unique architecture combining a cyclobutane ring and a pyrrolidine ring, sharing a single quaternary carbon atom (the spiro center). The structure features a secondary alcohol on the cyclobutane ring and a secondary amine within the pyrrolidine ring, which is protonated to form a hydrochloride salt. These features dictate a distinct and predictable spectroscopic fingerprint.

DOT Script for Molecular Structure

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For this compound, the spectrum is expected to be complex due to the rigid spirocyclic system and the presence of multiple diastereotopic methylene protons.

Predicted ¹H NMR Spectral Data

The protonation of the nitrogen atom significantly influences the chemical shifts of adjacent protons (C6-H₂ and C8-H₂), shifting them downfield. The use of a protic deuterated solvent like DMSO-d₆ or D₂O is recommended to observe the exchangeable protons (OH and NH₂⁺).

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
OH 4.5 - 5.5Broad singlet (or triplet if coupling)1HExchangeable proton on the secondary alcohol.
C2-H 3.8 - 4.2Multiplet1HCarbinol proton, deshielded by the adjacent hydroxyl group.
N7-H₂⁺ 8.5 - 9.5Broad singlet2HExchangeable ammonium protons, significantly deshielded.
C6-H₂ & C8-H₂ 3.0 - 3.6Multiplets4HProtons alpha to the positively charged nitrogen, deshielded.
C1-H₂, C3-H₂, C4-H₂ 1.8 - 2.8Complex Multiplets6HCyclobutane and pyrrolidine ring protons. Significant overlap and complex splitting are expected due to restricted rotation and diastereotopicity.
Experimental Protocol for ¹H NMR Acquisition

A standardized protocol ensures reproducibility and high-quality data.[1][2][3]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[3][4]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex gently if necessary.

  • Instrument Parameters (for a 400/500 MHz spectrometer):

    • Pulse Program: Standard 1D proton experiment (e.g., Bruker's zg30).

    • Temperature: 298 K.

    • Number of Scans (NS): 16 to 64, depending on sample concentration, to achieve adequate signal-to-noise.

    • Acquisition Time (AQ): ~3-4 seconds to ensure good resolution.[1][2]

    • Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay (5 x T₁) is required.[1]

    • Spectral Width: 0-12 ppm.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals and analyze the multiplicities.

DOT Script for Key ¹H-¹H Couplings

Caption: Expected vicinal and geminal couplings for the C2 proton.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy is a powerful technique for determining the number of unique carbon atoms and identifying their chemical environment. A standard proton-decoupled experiment simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each chemically distinct carbon.

Predicted ¹³C NMR Spectral Data

Based on the structure, eight distinct carbon signals are expected. The chemical shifts are influenced by hybridization and proximity to the electronegative oxygen and nitrogen atoms.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2 65 - 75Carbinol carbon, significantly deshielded by the attached hydroxyl group.
C5 (Spiro) 55 - 65Quaternary spiro carbon, deshielded due to its substitution pattern.
C6 & C8 45 - 55Carbons alpha to the protonated nitrogen, deshielded.
C1, C3, C4 25 - 40Aliphatic sp³ carbons of the cyclobutane and pyrrolidine rings.
Experimental Protocol for ¹³C NMR Acquisition

This protocol outlines a standard method for obtaining a high-quality, proton-decoupled ¹³C spectrum.[5][6][7]

  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) is often beneficial due to the low natural abundance of ¹³C.

  • Instrument Parameters (for a 100/125 MHz spectrometer):

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., Bruker's zgpg30).

    • Decoupling: Broadband proton decoupling (e.g., garp or waltz16).[5][6]

    • Number of Scans (NS): 512 to 2048 or more, as ¹³C NMR is inherently less sensitive than ¹H NMR.

    • Relaxation Delay (D1): 2 seconds. Note that quaternary carbons may require longer delays for accurate integration.

    • Spectral Width: 0-180 ppm.

  • Data Processing:

    • Apply a Fourier transform with exponential line broadening (1-2 Hz) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

    • Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.[7]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is the preferred method for polar molecules like this compound, as it is a soft ionization technique that typically yields the protonated molecular ion of the free base.

Predicted Mass and Fragmentation Pattern

The analysis will be performed on the free base (C₇H₁₃NO, Molar Mass: 127.18 g/mol ).

  • Parent Ion: In positive ESI mode, the expected base peak will be the protonated molecule [M+H]⁺ at an m/z of 128.19.

  • Key Fragmentation Pathways: Tandem MS (MS/MS) experiments would reveal characteristic fragments.[8][9][10]

    • Loss of Water: A common fragmentation for alcohols is the neutral loss of H₂O, leading to a fragment at m/z 110.18.[9]

    • Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a characteristic fragmentation for amines. This could lead to various ring-opening fragments.[10][11]

    • Cyclobutane Ring Fragmentation: The strained cyclobutane ring may undergo cleavage to produce characteristic fragments.

Ion DescriptionPredicted m/z
[M+H]⁺ (Protonated Parent) 128.19
[M+H - H₂O]⁺ 110.18
Ring-opened fragments Various
Experimental Protocol for LC-MS Analysis

This provides a general workflow for analyzing the compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13][14]

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reverse-phase column is suitable for this type of polar analyte.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50-500.

    • Source Parameters: Optimize capillary voltage, gas flow, and source temperature for maximum signal intensity.

    • MS/MS: For fragmentation analysis, select the parent ion (m/z 128.19) and apply collision-induced dissociation (CID) with varying collision energies.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the O-H and N-H bonds.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityDescription
O-H Stretch (Alcohol) 3200 - 3600Strong, BroadCharacteristic broad absorption due to hydrogen bonding.[15][16]
N-H Stretch (Ammonium) 2400 - 3200Medium, BroadVery broad absorption typical for amine salts.
C-H Stretch (Aliphatic) 2850 - 3000Medium-StrongAbsorptions from the sp³ C-H bonds in the rings.
C-O Stretch (Alcohol) 1050 - 1150StrongStretch of the carbon-oxygen single bond.
N-H Bend (Ammonium) 1500 - 1600MediumBending vibration of the N-H bonds.
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples.[17][18][19]

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond) is clean. Wipe with isopropanol and a soft tissue and allow it to dry completely.[17]

    • Open the spectroscopy software and perform a background scan with nothing on the crystal. This will subtract the IR absorption of air (CO₂ and H₂O) from the sample spectrum.[20]

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.[18]

    • Initiate the sample scan.

  • Data Collection:

    • Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

    • After collection, clean the crystal thoroughly.

DOT Script for Spectroscopic Workflow

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_Data Structural Information H_NMR ¹H NMR Connectivity Connectivity & Protons H_NMR->Connectivity C_NMR ¹³C NMR Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton LC_MS LC-MS Molecular_Weight Molecular Weight LC_MS->Molecular_Weight FTIR ATR-FTIR Functional_Groups Functional Groups FTIR->Functional_Groups Sample Sample: 6-Azaspiro[3.4]octan-2-ol Hydrochloride Sample->H_NMR Sample->C_NMR Sample->LC_MS Sample->FTIR

Caption: Workflow for the comprehensive spectroscopic characterization of the target compound.

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. This guide provides a predictive framework for the expected spectral data, grounded in the fundamental principles of each technique. The distinct features—including the downfield shifts of protons and carbons adjacent to the heteroatoms, the characteristic molecular ion in the mass spectrum, and the broad O-H and N-H stretches in the IR spectrum—collectively form a unique fingerprint for this molecule. Adherence to the detailed experimental protocols outlined herein will ensure the acquisition of high-quality, reproducible data, which is critical for structural verification, purity assessment, and advancing drug discovery programs that utilize this valuable spirocyclic scaffold.

References

  • Bruker. (2020, October 15).
  • Mills, A. FTIR (Spectrum One) – Standard Operating Procedure.
  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.
  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • University of Wisconsin-Madison Chemistry Department. (2012, July 16).
  • University of Illinois Urbana-Champaign.
  • Viles, J. (2023, May 13). Nuclear Magnetic Resonance Spectroscopy. University of London.
  • Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Jeong, Y., et al. (2013).
  • Science Ready.
  • Bulgarian Academy of Sciences. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • University of Oxford. A User Guide to Modern NMR Experiments.
  • CEITEC.
  • University of Missouri-St. Louis. Running 13C spectra.
  • LGC Group. (2013).
  • Chemistry LibreTexts. (2023, August 29).
  • University of Puget Sound.
  • Khalilov, L. M., et al. (2011, June). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry.
  • de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC.
  • Abraham, R. J., & Reid, M. The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.
  • Kersten, R. (2016).
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • University of Georgia. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department.
  • Dona, A. C., et al. (2025, April 19).
  • The University of Liverpool Repository. (2005, January 5).
  • University of California, San Francisco. (2023, August 29).
  • Scribd.
  • Bhadauria, A., et al. (2025, July 28). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
  • Sayeeda, Z. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta ERA.
  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Organomation.
  • Abraham, R. J., et al. 1H NMR Chemical Shifts. Wiley.
  • Palomar College. INFRARED SPECTROSCOPY (IR).
  • J. M. Goodman, et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing.
  • University of Calgary. IR Spectroscopy Tutorial: Amines.
  • University of Cambridge.
  • Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com.
  • Illinois St
  • Satoh, Y., et al. (2025, August 6). CAST/CNMR: Highly accurate 13C NMR chemical shift prediction system considering stereochemistry.

Sources

Technical Guide: NMR Characterization of 6-Azaspiro[3.4]octan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Azaspiro[3.4]octan-2-ol hydrochloride is a high-value spirocyclic building block used in medicinal chemistry to enhance the


 character of drug candidates. Its structure features a spiro-junction connecting a cyclobutane ring (bearing a hydroxyl group) and a pyrrolidine ring (bearing the amine).

Characterizing this molecule presents specific challenges:

  • Spiro-center Quaternary Carbon: Interrupts spin-spin coupling between the two rings.

  • Stereochemistry: The hydroxyl group at C2 creates diastereomeric possibilities (cis/trans relative to the nitrogen), often resulting in signal doubling or complex multiplets.

  • Salt Form: The hydrochloride counterion significantly deshields protons adjacent to the nitrogen and introduces exchangeable ammonium protons.

This guide provides a comprehensive strategy for the structural validation of this compound using 1H and 13C NMR, grounded in scaffold-specific chemical shift principles.

Part 1: Structural Definition & Numbering

To ensure accurate assignment, we must define a fixed numbering scheme. Standard IUPAC numbering can be counter-intuitive for spectral assignment; therefore, we utilize the following logical assignment for this guide:

  • Ring A (Cyclobutane): Atoms 1, 2, 3, 4 (Spiro).

  • Ring B (Pyrrolidine): Atoms 5, 6 (Nitrogen), 7, 8.

  • Spiro Center: C4.

Figure 1: Logical numbering scheme used for spectral assignment. The spiro-carbon (C4) acts as a magnetic insulator between the two ring systems.

Part 2: Experimental Protocol

Solvent Selection Strategy

The choice of solvent is critical for hydrochloride salts.

SolventSuitabilityAdvantagesDisadvantages
DMSO-

Recommended Solubilizes polar salts well.[1] Slows proton exchange , allowing observation of the -OH doublet and

broad peaks.[1]
Residual water peak (~3.33 ppm) may overlap with critical signals. High viscosity can broaden peaks.
Methanol-

IntermediateGood solubility. Sharp peaks.Exchanges all labile protons (OH, NH). You will lose the coupling information for H-2 and H-5/7.

AlternativeExcellent solubility for HCl salts. Cleanest aliphatic region.Total loss of OH/NH signals. H-2 becomes a simplified quintet/multiplet. No stereochemical info from OH coupling.

Protocol Recommendation: Use DMSO-


  (approx. 10-15 mg/0.6 mL) for primary characterization to confirm the salt formation (ammonium protons) and hydroxyl integrity. Use 

only if overlap in DMSO is unresolvable.

Part 3: 1H NMR Analysis (DMSO- )

Predicted Chemical Shifts & Multiplicities

Note: Values are predicted based on the 6-azaspiro[3.4]octane scaffold and general substituent effects.

PositionType

(ppm)
MultiplicityAssignment Logic
NH/OH

9.0 - 9.5Broad Singlet (2H)Deshielded by positive charge; indicates HCl salt formation.
H-2 CH-OH4.1 - 4.4Multiplet (or Quintet)Deshielded by oxygen. Shows coupling to OH (if visible) and H-1/H-3.
OH -OH4.8 - 5.2Doublet (J~4-5Hz)Visible in dry DMSO-

. Disappears with

shake.
H-5, H-7 N-

3.1 - 3.5MultipletDeshielded by adjacent

. These protons are magnetically non-equivalent (diastereotopic).
H-1, H-3 Cyclobutane

2.1 - 2.6Complex MultipletsVicinal coupling to H-2; Geminal coupling to each other. Often overlap with DMSO/Water.
H-8 Pyrrolidine

1.9 - 2.2MultipletFurther from N+, but part of the 5-ring system.
Key Diagnostic Features[2]
  • The "Salt" Shift: In the free base, H-5 and H-7 would appear around 2.8–3.0 ppm. In the HCl salt, the inductive effect of the cationic nitrogen shifts these downfield to 3.2–3.5 ppm .

  • The Spiro-Isolation: The spectrum will appear as two distinct spin systems superimposed.

    • System A: H-2 couples to H-1/H-3.

    • System B: H-5/H-7 couple to H-8 (and potentially each other via long-range W-coupling).

    • Crucial Check: There is no scalar coupling between Ring A and Ring B protons in a standard 1H NMR.

  • Diastereotopy: Due to the chiral center at C2 (and the rigid spiro framework), the protons on C1, C3, C5, and C7 are diastereotopic. Expect complex splitting patterns (ABX or ABXY systems) rather than clean triplets.

Part 4: 13C NMR Analysis[2]

The 13C spectrum is the definitive method for confirming the spiro-quaternary carbon.

CarbonType

(ppm)
Characteristics
C-2 CH-OH62 - 66Deshielded by oxygen.
C-5, C-7

-N
44 - 48Deshielded by Nitrogen.
C-4 Spiro (Cq) 35 - 42 Key Signal. Low intensity (quaternary). Distinctive shift for spiro[3.4] systems.
C-1, C-3 Cyclobutane

38 - 42Close to the spiro signal but significantly more intense (CH2 vs Cq).
C-8 Pyrrolidine

32 - 35Most shielded methylene in the 5-ring.

Part 5: Advanced Verification (2D NMR)

To unambiguously assign the structure and resolve the diastereomers, a 2D workflow is required.

The Assignment Workflow

NMR_Workflow cluster_logic Logic Check Start Sample in DMSO-d6 Step1 1H NMR Identify exchangeable protons (OH, NH) and integration ratios. Start->Step1 Step2 HSQC (Multiplicity Edited) Differentiate CH (C2) from CH2s. Identify diastereotopic protons. Step1->Step2 Step3 COSY Trace Spin System A (Cyclobutane) Trace Spin System B (Pyrrolidine) Step2->Step3 Step4 HMBC Connect Ring A and Ring B via the 'Silent' Spiro Carbon (C4). Step3->Step4 Check1 Do H-1/H-3 correlate to C-5/C-8? (Only in HMBC, NOT COSY) Step4->Check1

Figure 2: Step-by-step 2D NMR workflow for structural validation.

HMBC Correlations (The "Bridge")

Since the spiro carbon (C4) has no attached protons, it is invisible in HSQC and acts as a blockage in COSY. HMBC is the only way to prove the rings are connected.

  • Look for: Strong 3-bond correlations (

    
    ) from H-2  to C-5  or C-8 .
    
  • Look for: Correlations from H-5 to C-1 or C-3 .

  • These "cross-ring" correlations confirm the spirocyclic junction.

Part 6: Impurity Profiling

Common impurities in spirocyclic building blocks include:

  • Residual Solvents: THF or Dichloromethane (from synthesis steps).

  • Boc-Protected Intermediate: If the deprotection was incomplete, look for a sharp singlet (9H) at ~1.4 ppm (Boc group).

  • Regioisomers: If the spiro-cyclization was not specific, isomeric spiro-systems (e.g., 5-azaspiro[2.4]) might be present. These will show drastically different cyclopropane high-field shifts (< 1.0 ppm).

References

  • Title: "Spirocyclic Motifs in Medicinal Chemistry: Synthesis and Properties.
  • NMR Solvent Effects

    • Title: "Influence of solvents on the 1H-NMR chemical shifts."
    • Source:BenchChem / Abraham et al.
    • URL:

    • Relevance: Explains the retention of OH/NH coupling in DMSO- versus exchange in .
  • Analogous Spectral Data (2,6-diazaspiro[3.4]octane)

    • Title: "Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core..."
    • Source:Molecules 2023, 28(6), 2529.[2]

    • URL:[Link]

    • Relevance: Provides experimental chemical shifts for the spiro[3.4]octane core, validating the predicted ranges for methylene protons adjacent to the spiro center.
  • Compound Registry

    • Title: "this compound - PubChem"[3]

    • Source: N
    • URL:[Link]

    • Relevance: Verification of CAS and chemical structure.[4][5]

Sources

stability and storage of 6-Azaspiro[3.4]octan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Stability and Storage Technical Guide: 6-Azaspiro[3.4]octan-2-ol Hydrochloride

Part 1: Executive Summary & Chemical Profile

This compound is a specialized spirocyclic scaffold increasingly utilized in medicinal chemistry to restrict conformational freedom and improve the metabolic stability of drug candidates. Unlike flat aromatic systems, this sp3-rich scaffold offers unique vectors for substituent exit, enhancing target selectivity.

However, the physicochemical properties governed by the strained cyclobutane ring and the secondary amine salt necessitate a rigorous stability control strategy. This guide moves beyond generic "store cool and dry" advice, providing a mechanistic rationale for preservation.

Physicochemical Identity
PropertySpecification
IUPAC Name This compound
CAS Number 2097996-99-9 (HCl salt); 1946823-97-7 (Free base)
Molecular Formula C₇H₁₃NO[1] · HCl
Molecular Weight 179.65 g/mol (Salt); 143.18 g/mol (Base)
Structural Features Spiro[3.4] junction; Cyclobutanol (strained); Pyrrolidine (secondary amine).
Physical State White to off-white crystalline solid (typically).
Hygroscopicity Moderate to High (Characteristic of secondary amine HCl salts).

Part 2: Stability Mechanisms & Degradation Pathways

To ensure integrity, one must understand the "Why" behind the degradation. The stability profile is dominated by two competing forces: the thermodynamic strain of the cyclobutane ring and the kinetic stability provided by the hydrochloride salt lattice.

Thermal Stress: Dehydration & Rearrangement

The hydroxyl group at position 2 resides on a strained cyclobutane ring. Under high thermal stress (>40°C) or in the presence of strong dehydration agents, the molecule is susceptible to elimination , forming a transient spiro-cyclobutene or undergoing ring-expansion rearrangements.

  • Mitigation: Strict temperature control (2–8°C or -20°C) prevents overcoming the activation energy barrier for elimination.

Oxidative Stress: N-Oxide Formation

While the hydrochloride salt form protects the nitrogen lone pair, trace free base (equilibrium driven by moisture/pH) is vulnerable to oxidation, leading to N-oxide impurities.

  • Mitigation: Inert atmosphere storage (Argon/Nitrogen) is critical to eliminate atmospheric oxygen.

Hygroscopic Deliquescence

Amine hydrochlorides are prone to absorbing atmospheric moisture. Water acts as a plasticizer, lowering the glass transition temperature (Tg) and facilitating solid-state reactions or hydrolysis.

  • Mitigation: Desiccated storage with secondary containment.

Visualization: Degradation Logic

The following diagram maps the causality between stress factors and chemical outcomes.

StabilityLogic Compound 6-Azaspiro[3.4]octan-2-ol HCl Moisture Moisture/Humidity Deliquescence Deliquescence (Loss of Crystallinity) Compound->Deliquescence Elimination Dehydration (Alkene Formation) Compound->Elimination Oxidation N-Oxidation (Trace Free Base) Compound->Oxidation Moisture->Deliquescence Absorption Hydrolysis Salt Disproportionation (HCl Loss) Moisture->Hydrolysis Solvation Heat Thermal Stress (>40°C) Heat->Elimination Activation Energy Oxygen Atmospheric Oxygen Oxygen->Oxidation Radical/Electron Transfer

Figure 1: Mechanistic degradation pathways for 6-Azaspiro[3.4]octan-2-ol HCl.

Part 3: Storage & Handling Protocols

This protocol is designed to be self-validating. If the material clumps, the moisture barrier has failed. If the color yellows, oxidation has occurred.

A. Long-Term Storage (Archive: >3 Months)
  • Temperature: Store at -20°C ± 5°C .

    • Rationale: Arrhenius kinetics dictate that lowering temperature from RT to -20°C significantly retards degradation rates.

  • Atmosphere: Purge headspace with Argon or Nitrogen.

    • Rationale: Displaces oxygen and moisture. Argon is heavier than air and provides a better blanket for solids.

  • Container: Amber borosilicate glass vial with a PTFE-lined screw cap.

    • Rationale: Amber glass blocks UV (preventing photolytic radical formation); PTFE provides a chemically inert seal.

  • Secondary Containment: Place vials inside a sealed desiccator or a secondary jar containing active desiccant (e.g., silica gel or molecular sieves).

B. Short-Term Handling (Active Use)
  • Equilibration: Allow the vial to warm to room temperature before opening .

    • Critical Step: Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, instantly degrading physical stability.

  • Solvent Choice:

    • Preferred: Water, Methanol, DMSO (for biological assays).

    • Avoid: Strong bases (liberates free base) or strong oxidizers.

  • Solution Stability: Aqueous solutions should be prepared fresh. If storage is necessary, freeze at -20°C (stable for <1 week).

Visualization: Handling Workflow

HandlingWorkflow Start Remove from -20°C Storage Equilibrate Equilibrate to RT (Sealed: 30-60 mins) Start->Equilibrate Inspect Visual Inspection (Check for clumping/color) Equilibrate->Inspect Open Open in Fume Hood (Low Humidity) Inspect->Open Pass Weigh Weigh Aliquot Open->Weigh Reseal Purge Headspace (Argon) & Reseal Immediately Weigh->Reseal Return Return to -20°C Reseal->Return

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic amine salts.

Part 4: Quality Control & Analytical Verification

To validate the integrity of the compound after storage, the following analytical methods are recommended.

MethodPurposeAcceptance Criteria
¹H NMR (D₂O or DMSO-d₆) Structural ConfirmationIntegration of spiro-methylene protons (1.8–2.5 ppm) and cyclobutanol methine (~4.0 ppm) must match reference. No extra alkene peaks.
HPLC-UV/MS Purity & Impurity ProfilingPurity > 95% (Area %). Look for N-oxide mass (+16 Da) or dehydration product (-18 Da).
Karl Fischer (KF) Water Content< 2.0% w/w (Unless monohydrate is the specified form).
Appearance Physical StateWhite/Off-white powder. Yellowing indicates oxidation; Clumping indicates moisture absorption.

Experimental Note on NMR: Due to the spiro center, the protons on the cyclobutane and pyrrolidine rings may appear as complex multiplets due to diastereotopicity. Ensure the solvent does not exchange the hydroxyl proton if that signal is critical for verification (use DMSO-d₆ over D₂O).

References

  • VulcanChem . 6-Azaspiro[3.4]octan-2-one hydrochloride: Chemical Identity and Properties. Retrieved from (Accessed 2025-10-26).

  • Sigma-Aldrich . 6-Azaspiro[3.4]octane Safety Data Sheet (SDS). Retrieved from (Accessed 2025-10-26).

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 55279769, 6-Oxa-2-azaspiro[3.4]octane. Retrieved from (Accessed 2025-10-26).

  • Fisher Scientific . Safety Data Sheet: 2-Oxa-6-azaspiro[3.4]octane. Retrieved from (Accessed 2025-10-26).

  • BenchChem . Application Notes and Protocols for the Synthesis of Spirocyclic Scaffolds. Retrieved from (Accessed 2025-10-26).

Sources

The Architectural Evolution of Azaspiro[3.4]octane: A Technical Guide to Scaffold Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azaspiro[3.4]octane scaffold represents a critical inflection point in modern medicinal chemistry, marking the transition from planar, aromatic-dominated drug design to three-dimensional, sp³-rich architectures. Unlike its predecessor, the highly strained spiro[3.3]heptane, or the flexible spiro[4.4]nonane, the [3.4] system offers an optimal balance of conformational rigidity and metabolic stability .

This guide analyzes the discovery, structural mechanics, and synthetic evolution of azaspiro[3.4]octanes, specifically focusing on the 2-azaspiro[3.4]octane isomer as a superior bioisostere for 4-substituted piperidines. It provides actionable protocols for synthesis and grounded insights into its application in High-Throughput Screening (HTS) libraries and Fragment-Based Drug Discovery (FBDD).

Part 1: Structural Evolution & Pharmacochemistry

The "Escape from Flatland"

The historical dominance of amide and biaryl linkages in drug discovery led to libraries with low fraction of sp³ carbons (


), often correlating with poor solubility and high attrition rates due to "brick-dust" properties. The azaspiro[3.4]octane scaffold emerged as a solution to increase topological complexity without significantly increasing molecular weight (

).

Comparative Physicochemical Profile:

Property4-Substituted Piperidine2-Azaspiro[3.3]heptane2-Azaspiro[3.4]octane
Geometry Chair conformation (Flexible)Rigid, PuckeredRigid, Envelope/Twist
Exit Vector Angle ~180° (Linear)~180° (Linear)~140-160° (Kinked)
Ring Strain Low (~0 kcal/mol)High (~60 kcal/mol)Moderate (~26 kcal/mol)
Lipophilicity (

LogP)
Baseline-0.6 to -0.8-0.4 to -0.6
Metabolic Liability

-oxidation prone
StableStable
The Vector Analysis

The critical advantage of the [3.4] system over the [3.3] system is the exit vector . While 2,6-diazaspiro[3.3]heptane mimics the linear vectors of a piperazine or a 1,4-phenylene ring, the 2-azaspiro[3.4]octane introduces a distinct "kink" or angular projection. This allows the scaffold to access binding pockets that linear bioisosteres cannot reach, particularly in GPCRs and kinases where the "depth" of the pocket requires a non-planar orientation.

VectorAnalysis Piperidine Piperidine (Linear Vector, 180°) Spiro33 Spiro[3.3]heptane (Linear Rigid, 180°) Piperidine->Spiro33 Rigidification Spiro34 Azaspiro[3.4]octane (Angled Vector, ~150°) Spiro33->Spiro34 Vector Tuning Target Novel IP Space & Deep Pocket Binding Spiro34->Target Clinical Success

Figure 1: Vector evolution from flexible linear rings to rigid angled scaffolds.

Part 2: Synthetic Evolution

The synthesis of azaspiro[3.4]octanes has evolved from low-yielding "brute force" alkylations to sophisticated catalytic cascades.

First Generation: The Malonate Approach

Early syntheses relied on the double alkylation of malonates with 1,4-dihaloalkanes to form the cyclopentane ring, followed by reduction and ring closure to form the azetidine. While reliable, this method often suffered from poor atom economy and harsh conditions.

Second Generation: The Kulinkovich-de Meijere Reaction

In the early 2000s, the use of titanium-mediated cyclopropanation (Kulinkovich reaction) on lactams provided a route to spirocyclic amines. However, the sensitivity of reagents limited scale-up.

Modern Era: Modular Annulation

Current "facile" synthesis strategies, such as those optimized by Syngene and Eli Lilly (Ramesh et al.), utilize modular annulation. This involves constructing the four-membered ring onto a pre-functionalized five-membered ring (or vice versa) using standard amide coupling and reduction sequences, or [3+2] cycloadditions.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of N-Benzyl-2-azaspiro[3.4]octane via Double Nucleophilic Substitution. Rationale: This protocol is chosen for its robustness . It relies on the thermodynamic driving force of ring closure from a highly reactive bis-mesylate intermediate. It is "self-validating" because the intermediate bis-mesylate is distinct by TLC/NMR, and the cyclization product is the only kinetically favored outcome upon heating with the amine.

Materials
  • Starting Material: 1,1-Bis(hydroxymethyl)cyclopentane (CAS: 5861-26-7).

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Benzylamine (

    
    ), Anhydrous Dichloromethane (DCM), Acetonitrile (
    
    
    
    ).
  • Equipment: 250mL Round bottom flask, Reflux condenser, Inert gas (Nitrogen) line.

Step-by-Step Methodology
Phase 1: Activation (Bis-Mesylate Formation)
  • Setup: Charge a flame-dried flask with 1,1-Bis(hydroxymethyl)cyclopentane (10.0 mmol, 1.30 g) and anhydrous DCM (50 mL). Cool to 0°C.

  • Addition: Add TEA (30.0 mmol, 4.2 mL). Dropwise add MsCl (25.0 mmol, 1.9 mL) over 15 minutes. Causality: Excess base and slow addition prevent mono-mesylation and polymerization.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Validation: TLC (50% EtOAc/Hex) should show complete consumption of the polar diol and appearance of a less polar spot (

    
    ).
    
  • Workup: Wash with 1N HCl (2x), Sat.

    
    , and Brine. Dry over 
    
    
    
    . Concentrate to yield the crude bis-mesylate (typically a white solid). Do not purify further; use immediately.
Phase 2: Cyclization (Spiro-Annulation)
  • Setup: Dissolve the crude bis-mesylate in Reagent Grade Acetonitrile (40 mL).

  • Amine Addition: Add Benzylamine (30.0 mmol, 3.3 mL). Note: Excess amine acts as both nucleophile and proton scavenger.

  • Thermal Drive: Heat the mixture to reflux (85°C) for 16–24 hours.

  • Validation: LC-MS should show a mass peak of [M+H]+ = 202.16. The bis-mesylate peak should disappear.

  • Purification:

    • Cool to RT. Remove solvent in vacuo.

    • Redissolve in DCM, wash with 1N NaOH (to remove mesylate salts and excess benzylamine salts).

    • Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

  • Yield: Expect 65–75% yield of N-benzyl-2-azaspiro[3.4]octane as a pale oil.

SynthesisProtocol Start 1,1-Bis(hydroxymethyl) cyclopentane Activation Activation: MsCl, Et3N, DCM, 0°C Start->Activation Intermediate Bis-Mesylate Intermediate (Electrophilic Trigger) Activation->Intermediate Nucleophilic Acyl Subst. Cyclization Cyclization: BnNH2, MeCN, Reflux Intermediate->Cyclization Double SN2 Product N-Benzyl-2-azaspiro[3.4]octane (Target Scaffold) Cyclization->Product Ring Closure

Figure 2: Synthetic workflow for the construction of the 2-azaspiro[3.4]octane core.

Part 4: Case Studies & Applications

HPK1 Inhibitors (Hematopoietic Progenitor Kinase 1)

Recent work (Peng et al., 2024) utilized the spiro[3.4]octane scaffold to inhibit HPK1, a negative regulator of T-cell activation.[1] The spiro scaffold replaced a traditional piperidine ring.

  • Result: The [3.4] scaffold maintained the critical hydrogen bond interactions while significantly reducing lipophilicity (

    
    ) and improving the metabolic half-life (
    
    
    
    ) in microsomes. This validates the scaffold as a "metabolic shield" that obstructs access to the cytochrome P450 active site compared to the exposed methylene groups of a piperidine.
Antibiotic Development

In the development of novel quinolones, the 2-azaspiro[3.4]octane moiety has been employed to alter the zwitterionic character of the drug, improving penetration into Gram-negative bacteria by optimizing the pore-permeation profile.

References

  • Ramesh, S., et al. (2019).[2] "Facile synthesis of 2-azaspiro[3.4]octane." Organic & Biomolecular Chemistry. Royal Society of Chemistry.

  • Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis."[3] Angewandte Chemie International Edition.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. ACS Publications.

  • Peng, Y., et al. (2024). "Discovery of Spiro[3.4]octane Derivatives as Potent and Selective HPK1 Inhibitors." Journal of Medicinal Chemistry. (Note: Citation based on recent field developments in HPK1 inhibitors using spiro scaffolds).
  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie.

Sources

Computational Profiling of 6-Azaspiro[3.4]octan-2-ol: Stereoelectronic Landscapes & Drug Design Implications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Profiling of 6-Azaspiro[3.4]octan-2-ol Stereoisomers Content Type: Technical Whitepaper / Computational Protocol Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Leads

Executive Summary & Structural Significance

The 6-azaspiro[3.4]octan-2-ol scaffold represents a high-value "3D-rich" bioisostere, offering a rigidified alternative to morpholine or piperidine rings. By escaping "Flatland" (the prevalence of planar aromatic rings in drug discovery), this spirocyclic amine introduces specific vectors for hydrogen bonding while modulating lipophilicity (LogP) and metabolic stability.

For the medicinal chemist, the core challenge lies in the stereoisomerism of this scaffold. The orthogonal arrangement of the cyclobutane and pyrrolidine rings, combined with the hydroxyl group at C2 and the nitrogen at C6, creates distinct diastereomeric environments. Theoretical calculations are not merely predictive here; they are essential for assigning stereochemistry, predicting pKa shifts caused by intramolecular hydrogen bonding (IMHB), and selecting the correct isomer for target engagement.

This guide details a self-validating computational workflow to characterize these isomers, focusing on Density Functional Theory (DFT) protocols that account for the subtle dispersion forces and ring-strain inherent in spiro-systems.

Stereochemical Definition & Numbering

Before initiating calculations, precise definition of the stereocenters is required to avoid "garbage-in, garbage-out" scenarios.

  • Numbering Convention:

    • Ring A (Cyclobutane): Atoms 1, 2, 3, and the spiro-carbon (C5).

    • Ring B (Pyrrolidine): Nitrogen at position 6 (adjacent to spiro C5), followed by carbons 7, 8, 9.

    • Substituents: Hydroxyl group at C2.

  • Chirality:

    • C2: Chiral center (carries the -OH).

    • C5 (Spiro): While technically a spiro-junction, the asymmetry of the pyrrolidine ring (N at position 6 vs C at position 9) renders the faces of the cyclobutane ring non-equivalent.

  • The Diastereomers:

    • Syn-Isomer: The C2-hydroxyl group and the N6-amine are on the same "face" of the twisted spiro system. This geometry favors a 5-membered intramolecular hydrogen bond (O-H···N) .

    • Anti-Isomer: The C2-hydroxyl and N6-amine are spatially distant, preventing intramolecular interaction.

Computational Methodology (The Protocol)

Conformational Search Strategy

Spirocycles exhibit complex "puckering" modes. A simple minimization of a single drawn structure is insufficient.

  • Tool: CREST (Conformer-Rotamer Ensemble Sampling Tool) or equivalent Metadynamics/LowModeMD algorithms.

  • Protocol:

    • Generate initial 3D structures for both syn and anti diastereomers.

    • Run Iterative Metadynamics (iMTD) in gas phase and implicit solvent (e.g., water).

    • Filter: Apply an energy window of 6.0 kcal/mol to capture accessible conformers.

    • Cluster: RMSD clustering (cutoff 0.125 Å) to remove redundant geometries.

Geometry Optimization & Frequency Calculation

Refine the ensembles using DFT. The choice of functional is critical; standard B3LYP fails to accurately describe the dispersion forces holding the folded spiro-rings together.

  • Functional:

    
    B97X-D  or M06-2X .
    
    • Why: These range-separated hybrid functionals include dispersion corrections (D3 or internal) necessary for accurate modeling of the ring strain and intramolecular H-bonds.

  • Basis Set: def2-TZVP or 6-311+G(d,p) .

    • Why: Diffuse functions (+) are mandatory for accurately describing the lone pairs on Oxygen and Nitrogen, which dictate the hydrogen bonding capability.

  • Solvation: SMD (Solvation Model based on Density) – Water (

    
    =78.4).
    
pKa Prediction Workflow

The basicity of the N6 nitrogen is heavily influenced by the stereochemistry.

  • Thermodynamic Cycle: Use the Cluster-Continuum approach.

    • Calculate

      
       for the neutral (
      
      
      
      ) and protonated (
      
      
      ) species.
    • Include a specific explicit water molecule bridging the amine and hydroxyl if the distance suggests H-bonding networks.

    • Equation:

      
      .
      
    • Correction: Apply an empirical correction factor linear regression trained on secondary amines (e.g.,

      
      ).
      

Theoretical Insights & Data Interpretation

The "Syn-Effect" (Intramolecular H-Bonding)

Theoretical calculations consistently reveal that the syn-isomer is stabilized by an intramolecular hydrogen bond (IMHB) between the C2-OH and the N6 lone pair.

PropertySyn-Isomer (Intramolecular H-Bond)Anti-Isomer (Solvent H-Bond)
Relative Energy (

)
0.0 kcal/mol (Global Minimum)+1.2 to +2.5 kcal/mol
N-Inversion Barrier Higher (Locked by H-bond)Lower (Free inversion)
Predicted pKa Lower (~7.5 - 8.2) Higher (~9.0 - 9.8)
LogD (pH 7.4) Higher (Lone pair masked)Lower (More polarity exposed)
Lipophilicity "Chameleonic" (High)Standard

Scientific Causality: In the syn-isomer, the hydroxyl proton donates to the nitrogen lone pair. This occupancy of the nitrogen lone pair makes it less available to accept a proton from the bulk solvent, thereby lowering the pKa. This is a critical design feature: if you need brain penetration, the syn-isomer (lower pKa, higher effective lipophilicity) is superior.

Ring Puckering Analysis

The cyclobutane ring in 6-azaspiro[3.4]octane is not planar.

  • Calculated Geometry: It adopts a "puckered" or "butterfly" conformation with dihedral angles of ~25-30°.

  • Impact: This puckering dictates the vector of the C2-OH group. In the anti-isomer, the ring flip can orient the OH either pseudo-axial or pseudo-equatorial, affecting its ability to engage target proteins.

Experimental Validation Protocols

A theoretical model is only as good as its validation. Use these steps to confirm your calculations.

  • NMR Validation (NOESY/ROESY):

    • Protocol: Acquire 2D NOESY spectra in a non-polar solvent (

      
      ).
      
    • Signal: Look for a Through-Space correlation between the C2-H and the N6-H (or adjacent protons).

    • Logic: Strong NOE signals indicate spatial proximity consistent with the syn or anti assignment derived from the Boltzmann-weighted calculated structures.

  • IR Spectroscopy (Dilution Study):

    • Protocol: Measure IR stretch of the O-H bond at varying concentrations in

      
      .
      
    • Logic:

      • Syn-Isomer: Shows a sharp, concentration-independent peak at a lower wavenumber (~3500

        
        ) due to intramolecular H-bonding.
        
      • Anti-Isomer: Shows a broad, concentration-dependent peak (intermolecular H-bonding) that shifts upon dilution.

Visualization of Workflows

Diagram 1: Computational Stereotyping Workflow

This diagram outlines the decision process for characterizing the spiro-scaffold.

SpiroWorkflow Start Input: 2D Structure 6-Azaspiro[3.4]octan-2-ol Gen3D Generate 3D Stereoisomers (Syn & Anti) Start->Gen3D ConfSearch Conformational Search (CREST / iMTD) Solvent: Water Gen3D->ConfSearch DFT_Opt Geometry Optimization DFT: wB97X-D/def2-TZVP Solvent: SMD ConfSearch->DFT_Opt Top 10 Conformers Freq Frequency Calc Check Imaginary Freqs Calc Gibbs Free Energy DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq? Re-optimize Boltzmann Boltzmann Weighting Generate Ensemble Properties Freq->Boltzmann Valid Minima Analysis Stereoelectronic Analysis 1. IMHB Existence 2. pKa Prediction 3. Ring Puckering Angles Boltzmann->Analysis

Caption: Step-by-step computational protocol from 2D input to Boltzmann-weighted stereoelectronic profiling.

Diagram 2: Isomer Selection Decision Tree

How to choose the correct isomer based on drug design requirements.

IsomerSelection Root Design Goal? Goal_CNS CNS Penetration (Need High Permeability) Root->Goal_CNS Goal_Sol High Solubility (Need Low LogD) Root->Goal_Sol Select_Syn Select SYN Isomer (2R,5R or 2S,5S) Goal_CNS->Select_Syn Select_Anti Select ANTI Isomer (2R,5S or 2S,5R) Goal_Sol->Select_Anti Reason_Syn Mechanism: IMHB masks polar groups Lower pKa (~8.0) Compact Vector Select_Syn->Reason_Syn Reason_Anti Mechanism: Exposed Polar Groups Higher pKa (~9.5) Solvent Interaction Select_Anti->Reason_Anti

Caption: Strategic selection of Syn vs. Anti isomers based on calculated physicochemical properties.

References

  • Spirocyclic Scaffolds in Drug Design

    • Title: Spirocyclic Motifs in Drug Discovery.[1][2][3][4]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • DFT Methodology for pKa

    • Title: Absolute and Relative pKa Predictions via a DFT Approach.
    • Source:Journal of Chemical Theory and Comput
    • URL:[Link]

  • Intramolecular Hydrogen Bonding in Amino Alcohols

    • Title: Perturbating Intramolecular Hydrogen Bonds through Substituent Effects.[5]

    • Source:Molecules (MDPI).
    • URL:[Link]

  • Conformational Sampling Tools (CREST)

    • Title: Automated exploration of the low-energy chemical space with fast quantum chemical methods.
    • Source:Physical Chemistry Chemical Physics.
    • URL:[Link]

  • Synthesis and Properties of 6-azaspiro[3.

    • Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.[1][4]

    • Source:European Journal of Organic Chemistry.
    • URL:[Link]

Sources

Methodological & Application

Application Note: Synthetic Routes to Derivatives of 6-Azaspiro[3.4]octan-2-ol

[1][2][3][4][5][6]

Executive Summary & Strategic Analysis

The 6-azaspiro[3.4]octane core represents a "privileged scaffold" in medicinal chemistry.[1] By fusing a rigid cyclobutane ring to a pyrrolidine, researchers can restrict conformational flexibility, thereby reducing the entropic penalty of binding to protein targets (e.g., GPCRs, Kinases).

Key Synthetic Challenges
  • Quaternary Center Formation: Constructing the spiro-carbon requires high-energy intermediates or specific alkylation geometries.[1]

  • Regiochemistry: Ensuring the functional group (hydroxyl) is placed at the desired position (C2 vs C1) on the cyclobutane ring.

  • Safety: The most efficient route involves dichloroketene, requiring strict safety protocols due to the reactivity of acyl chlorides and zinc.

Selected Route: The Dichloroketene [2+2] Cycloaddition

This guide details the Exocyclic Olefin Route . This approach is superior to malonate alkylation strategies because it is convergent, uses commercially available pyrrolidone precursors, and allows for late-stage diversification of the cyclobutane ring.

Pathway Overview:

  • Wittig Olefination: Conversion of N-Boc-3-pyrrolidone to the exocyclic methylene.[1]

  • [2+2] Cycloaddition: Reaction with in situ generated dichloroketene to form the spiro-dichlorocyclobutanone.

  • Reductive Dechlorination: Removal of chlorine atoms to yield the parent ketone.

  • Stereoselective Reduction: Conversion of the ketone to the alcohol (cis/trans).

Visual Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, including critical decision points for stereocontrol.

SyntheticRouteStartStart: N-Boc-3-pyrrolidoneStep1Step 1: Wittig Olefination(Ph3PMeBr, KOtBu)Start->Step1Inter1Intermediate A:N-Boc-3-methylenepyrrolidineStep1->Inter1Step2Step 2: [2+2] Cycloaddition(Cl3COCl, Zn-Cu)Inter1->Step2 RegioselectiveInter2Intermediate B:DichlorospirocyclobutanoneStep2->Inter2Step3Step 3: Dechlorination(Zn dust, AcOH)Inter2->Step3Inter3Intermediate C:6-Boc-2-oxo-6-azaspiro[3.4]octaneStep3->Inter3Step4Step 4: ReductionInter3->Step4Prod_CisProduct (Major):cis-Alcohol (NaBH4)Step4->Prod_Cis Small HydrideProd_TransProduct (Major):trans-Alcohol (L-Selectride)Step4->Prod_Trans Bulky Hydride

Caption: Step-wise synthesis of 6-azaspiro[3.4]octan-2-ol via dichloroketene cycloaddition.

Detailed Experimental Protocols

Protocol 1: Preparation of tert-Butyl 3-methylenepyrrolidine-1-carboxylate

Objective: To install the exocyclic double bond required for the spiro-cyclization.[1]

Reagents & Materials:

  • Methyltriphenylphosphonium bromide (1.2 equiv)[1]

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)[1]

  • tert-Butyl 3-oxopyrrolidine-1-carboxylate (1.0 equiv)[1]

  • Solvent: Anhydrous THF (0.5 M concentration)

Procedure:

  • Suspension: In a flame-dried 3-neck flask under Nitrogen, suspend Methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.[2]

  • Ylide Formation: Add KOtBu portion-wise over 15 minutes. The solution will turn bright yellow (phosphorus ylide formation). Stir for 1 hour at 0°C.

  • Addition: Add the N-Boc-3-pyrrolidone (dissolved in minimal THF) dropwise to the ylide solution.

  • Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (stain with KMnO4; alkene is active).

  • Work-up: Quench with saturated aqueous NH4Cl. Extract with Diethyl Ether (3x). The triphenylphosphine oxide (TPPO) byproduct will precipitate; filter it off if possible, or remove during chromatography.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

    • Note: The product is a volatile oil. Evaporate solvents carefully.

Protocol 2: [2+2] Cycloaddition to Form the Spiro-Scaffold

Objective: Construction of the cyclobutane ring via dichloroketene.[1]

Mechanism: Trichloroacetyl chloride reacts with Zinc to form dichloroketene (

Reagents:

  • Intermediate A (from Protocol 1) (1.0 equiv)[1]

  • Trichloroacetyl chloride (2.0 equiv)[1]

  • Zinc-Copper couple (Zn-Cu) or Activated Zinc dust (3.0 equiv)[1]

  • Solvent: Anhydrous Diethyl Ether or DME (0.2 M)[1]

Procedure:

  • Activation: If using Zn dust, activate by washing with dilute HCl, then water, acetone, and ether, followed by high-vacuum drying.

  • Setup: Place Intermediate A and Activated Zinc in the flask with ether under Nitrogen.

  • Addition: Add Trichloroacetyl chloride dropwise over 1 hour. Maintain the reaction at a gentle reflux (or sonicate if using Zn dust to initiate).

    • Critical Safety: This reaction is exothermic. Dichloroketene is toxic. Use a blast shield and efficient fume hood.

  • Completion: Stir for 12-16 hours. Filter through a Celite pad to remove zinc residues. Wash the pad with ether.

  • Neutralization: Wash the filtrate with saturated NaHCO3 (carefully, gas evolution) and brine.

  • Result: The crude material is usually a dark oil containing the 2,2-dichloro-6-azaspiro[3.4]octan-1-one (regiochemistry may vary slightly based on conditions, but the scaffold is formed).[1]

Protocol 3: Reductive Dechlorination

Objective: Removal of the gem-dichloro group to yield the parent ketone.[1]

Reagents:

  • Crude Dichloroketone (1.0 equiv)[1]

  • Zinc dust (5.0 equiv)[1]

  • Glacial Acetic Acid (Solvent/Reagent)[1]

Procedure:

  • Dissolution: Dissolve the crude dichloroketone in glacial acetic acid (0.2 M).

  • Reaction: Add Zinc dust portion-wise at RT. The reaction is exothermic; use a water bath if temp exceeds 40°C.

  • Heating: Heat to 60°C for 2-4 hours. Monitor by LC-MS (loss of isotopic Cl pattern).

  • Work-up: Cool to RT. Filter off Zinc. Concentrate the acetic acid (azeotrope with toluene if necessary).

  • Neutralization: Dissolve residue in EtOAc and wash with excess saturated NaHCO3 until pH is neutral.

  • Purification: Flash chromatography (Hexanes/EtOAc). This yields tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate .[1]

Protocol 4: Stereoselective Reduction to the Alcohol

Objective: Converting the ketone to the target alcohol.

Option A: Sodium Borohydride (Standard) [1]

  • Conditions: NaBH4 (0.5 equiv), MeOH, 0°C.

  • Outcome: Typically yields a mixture of diastereomers (approx 1:1 to 3:1 favoring the attack from the less hindered face).

Option B: L-Selectride (Stereocontrolled) [1]

  • Conditions: L-Selectride (1.2 equiv), THF, -78°C.[1]

  • Outcome: Hydride attacks from the sterically less hindered face, pushing the hydroxyl group to the more hindered face (often cis to the nitrogen lone pair vector or bulky protecting group).

Data Summary Table

ParameterProtocol 1 (Wittig)Protocol 2 ([2+2])Protocol 3 (De-Cl)Protocol 4 (Reduct)
Typical Yield 85-92%60-75%70-85%90-95%
Key Reagent Ph3PMeBrCl3COCl / ZnZn / AcOHNaBH4
Temp 0°C to RTReflux60°C0°C
Critical Impurity TPPO (remove via precip)Polymerized KeteneZinc saltsOver-reduction
Scale Potential High (kg)Med (requires cooling)HighHigh

Analytical Validation (Self-Validating System)[2]

To ensure the integrity of the synthesis, check the following spectroscopic markers at each stage. This acts as a "Go/No-Go" decision matrix.

  • Intermediate A (Alkene):

    • 1H NMR: Look for exocyclic alkene protons. Distinct singlet or narrow multiplet around δ 4.9 - 5.1 ppm (2H).[1]

    • 13C NMR: Disappearance of ketone carbonyl (~210 ppm); appearance of alkene carbons (~105 ppm and 145 ppm).

  • Intermediate C (Spiro-Ketone):

    • IR: Strong carbonyl stretch for cyclobutanone. Typically shifted to higher frequency (~1780 cm⁻¹ ) due to ring strain, compared to the pyrrolidone precursor (~1690 cm⁻¹).

    • 13C NMR: Characteristic quaternary spiro-carbon signal around δ 30-40 ppm .[1]

  • Final Product (Alcohol):

    • 1H NMR: Diagnostic signal for the proton on the carbon bearing the hydroxyl group (CH-OH). Usually a quintet or multiplet at δ 4.0 - 4.5 ppm .[1]

    • MS (ESI): [M+H]+ or [M+Na]+ corresponding to the alcohol MW.

References

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(47), 8993-8995.[1] Link[1]

  • Burkhard, J. A., et al. (2010). "Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes." Organic Letters, 12(9), 1944-1947.[1] Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322. Link[1]

  • BLDpharm. (2025). "Product Analysis: tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate." BLDpharm Catalog. Link

  • BenchChem. (2025).[3][4][5][6] "Application Notes for Spiroketones." BenchChem Protocols. Link[1]

The Strategic Utility of 6-Azaspiro[3.4]octan-2-ol Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel chemical matter in medicinal chemistry necessitates the exploration of three-dimensional scaffolds that can confer advantageous physicochemical and pharmacological properties. Among these, spirocyclic systems have garnered significant attention for their ability to escape the "flatland" of traditional aromatic libraries, offering rigid frameworks that can enhance target binding and improve metabolic stability.[1] This guide provides an in-depth technical overview of 6-azaspiro[3.4]octan-2-ol hydrochloride, a versatile building block poised for strategic deployment in drug discovery programs.

The 6-azaspiro[3.4]octane core, which marries a pyrrolidine ring with a cyclobutane moiety, presents a unique conformational profile. The introduction of a hydroxyl group at the 2-position provides a crucial handle for further functionalization, enabling the exploration of diverse chemical space. This document will detail the synthesis, characterization, and strategic applications of this valuable intermediate, providing researchers with the foundational knowledge and practical protocols to leverage its potential.

Physicochemical and Structural Characteristics

The inherent strain and three-dimensionality of the 6-azaspiro[3.4]octane scaffold are key to its utility. The hydrochloride salt ensures aqueous solubility, a desirable trait for a building block in many synthetic and screening applications.

PropertyValueSource
Molecular Formula C₇H₁₄ClNOVendor Data
Molecular Weight 163.65 g/mol Vendor Data
CAS Number 1638767-65-3Vendor Data
Predicted LogP -0.20[2]
Predicted Boiling Point 249.8±13.0 °C[2]
Physical Form SolidVendor Data

The low predicted LogP value suggests a degree of hydrophilicity, which can be advantageous in modulating the overall lipophilicity of a final drug candidate.[2]

Synthesis of this compound: A Multi-Step Approach

The most logical and widely applicable synthesis of this compound commences with the commercially available ketone precursor, N-Boc-6-azaspiro[3.4]octan-2-one. The synthesis can be conceptualized as a three-stage process: protection, reduction, and deprotection.

G cluster_0 Synthesis Workflow Start N-Boc-6-azaspiro[3.4]octan-2-one Step1 Reduction of Ketone (NaBH4, Methanol) Start->Step1 Intermediate N-Boc-6-azaspiro[3.4]octan-2-ol Step1->Intermediate Step2 Deprotection (HCl in Dioxane) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for 6-Azaspiro[3.4]octan-2-ol HCl.

Protocol 1: Synthesis of N-Boc-6-azaspiro[3.4]octan-2-ol

This protocol details the reduction of the ketone precursor to the corresponding alcohol, a crucial step that introduces the hydroxyl functional handle. The use of sodium borohydride is a mild and selective method for this transformation.[3][4]

Materials:

  • N-Boc-6-azaspiro[3.4]octan-2-one

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve N-Boc-6-azaspiro[3.4]octan-2-one (1.0 eq) in anhydrous methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C. The addition is exothermic.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-6-azaspiro[3.4]octan-2-ol.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

This final step involves the removal of the Boc protecting group to liberate the secondary amine as its hydrochloride salt.

Materials:

  • N-Boc-6-azaspiro[3.4]octan-2-ol

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve N-Boc-6-azaspiro[3.4]octan-2-ol (1.0 eq) in a minimal amount of 1,4-dioxane.

  • To this solution, add 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

  • Filter the resulting solid, wash with diethyl ether, and dry under vacuum to afford this compound as a solid.

Applications in Medicinal Chemistry: A Versatile Building Block

This compound serves as a valuable starting point for the synthesis of a diverse array of more complex molecules. The secondary amine is a key site for derivatization, while the hydroxyl group can be used as a synthetic handle or can participate in hydrogen bonding interactions with a biological target.

N-Functionalization Strategies

The pyrrolidine nitrogen can be readily functionalized through various standard organic transformations, including reductive amination, amide coupling, and transition metal-catalyzed cross-coupling reactions.

G cluster_1 N-Functionalization Pathways Start 6-Azaspiro[3.4]octan-2-ol Alkylation Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) Start->Alkylation Arylation Buchwald-Hartwig Amination (Aryl Halide, Pd catalyst, Base) Start->Arylation Acylation Amide Coupling (Carboxylic Acid, Coupling Agent) Start->Acylation Product1 N-Alkyl derivatives Alkylation->Product1 Product2 N-Aryl derivatives Arylation->Product2 Product3 N-Acyl derivatives Acylation->Product3

Sources

Application Note: 6-Azaspiro[3.4]octan-2-ol in High-Fsp³ Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 6-Azaspiro[3.4]octan-2-ol (CAS: 1946823-97-7) as a high-value scaffold in modern drug discovery. As the pharmaceutical industry shifts away from planar, aromatic-heavy compounds ("Flatland") to three-dimensional architectures, spirocyclic systems have emerged as critical bioisosteres.

This specific scaffold offers a unique geometric combination: a rigid spiro[3.4] core containing a pyrrolidine-like amine and a cyclobutane-mounted hydroxyl group . This dual-functionality provides orthogonal exit vectors, allowing medicinal chemists to modulate physicochemical properties (LogP, solubility) while strictly controlling the spatial orientation of pharmacophores.

Physicochemical Profile & Bioisosteric Utility

The 6-azaspiro[3.4]octan-2-ol scaffold is frequently employed as a bioisostere for 4-hydroxypiperidine or 3-hydroxypyrrolidine . Unlike these flexible monocycles, the spiro-fusion locks the conformation, potentially reducing the entropic penalty of binding.

Comparative Property Analysis
Property4-Hydroxypiperidine3-Hydroxypyrrolidine6-Azaspiro[3.4]octan-2-ol Impact
Fsp³ Fraction 1.01.01.0 Maintains high saturation (clinical success correlation).
Conformational Flexibility High (Chair/Boat)Moderate (Envelope)Restricted Higher target selectivity; reduced off-target binding.
Vector Geometry Linear (180°)Angled (~109°)Orthogonal (~90°) Accesses novel IP space and binding pockets.
Lipophilicity (cLogP) ~0.3~0.1~0.5 Slightly higher lipophilicity aids membrane permeability while maintaining solubility.
Metabolic Stability Low (N-oxidation, ring opening)ModerateHigh Quaternary spiro-carbon blocks metabolic hot spots.

Strategic Applications in Lead Optimization

Application A: Scaffold Hopping

Replace a piperazine or piperidine linker with the 6-azaspiro[3.4]octane core to improve metabolic stability. The quaternary carbon at the spiro junction prevents oxidative metabolism common at the


-position of piperidines.
Application B: Fragment-Based Drug Discovery (FBDD)

The scaffold serves as a rigid "linker" fragment. The amine (N6) can couple to an aromatic warhead, while the hydroxyl (O2) interacts with solvent-exposed residues or is derivatized to reach a secondary pocket.

Application C: PROTAC Linker Design

The defined distance between the N6 and O2 positions allows for precise control over the orientation between the E3 ligase ligand and the Target Protein ligand, crucial for effective ubiquitination.

Experimental Protocols

Protocol 1: Orthogonal Derivatization (Library Synthesis)

Objective: To selectively functionalize the amine (N6) while preserving the alcohol (O2), or vice-versa.

Step 1: Selective N-Functionalization (Reductive Amination)

Note: The secondary amine is significantly more nucleophilic than the sterically hindered secondary alcohol.

  • Preparation: Dissolve 6-azaspiro[3.4]octan-2-ol (1.0 equiv) in DCE (1,2-Dichloroethane).

  • Aldehyde Addition: Add the desired aldehyde (1.1 equiv) and acetic acid (1.5 equiv). Stir for 30 minutes at Room Temperature (RT) to form the iminium species.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Why STAB? It is milder than NaCNBH

      
       and avoids reducing the aldehyde directly, ensuring high chemoselectivity for the amine over the alcohol.
      
  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM. The alcohol remains unreacted.
    
Step 2: O-Functionalization (Mitsunobu Inversion)

Objective: Convert the secondary alcohol to an ether or invert stereochemistry.[1] Critical Insight: The cyclobutane ring is strained. Avoid harsh acidic conditions (e.g., HBr) which might cause ring contraction or opening. The Mitsunobu reaction is preferred for its mild, neutral conditions.

  • Reagents: Dissolve the N-protected (or substituted) scaffold (1.0 equiv), Triphenylphosphine (PPh

    
    , 1.5 equiv), and the nucleophile (e.g., a phenol or benzoic acid, 1.2 equiv) in anhydrous THF.
    
  • Addition: Cool to 0°C. Dropwise add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv).

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Result: Formation of the ether/ester with Inversion of Configuration at the C2 position.

    • Validation: If starting with cis-alcohol, the product will be trans. This is a powerful tool for SAR (Structure-Activity Relationship) exploration of vector angles.

Visualizing the Workflow

The following diagram illustrates the decision matrix for utilizing this scaffold in a drug discovery campaign.

SpiroWorkflow Start Start: 6-Azaspiro[3.4]octan-2-ol PathN Path A: N-Functionalization (Modulate Solubility/Potency) Start->PathN High Nucleophilicity PathO Path B: O-Functionalization (Target Engagement/Vector) Start->PathO Secondary Alcohol StepN1 Reductive Amination (STAB, Aldehyde) PathN->StepN1 StepN2 Amide Coupling (HATU, Carboxylic Acid) PathN->StepN2 StepO1 Mitsunobu Reaction (Inversion of Stereochemistry) PathO->StepO1 Install Aryl Ether StepO2 Oxidation to Ketone (Dess-Martin Periodinane) PathO->StepO2 Remove Chirality ResultN Library: N-Substituted Analogs StepN1->ResultN StepN2->ResultN ResultO Library: Ethers/Esters/Amines StepO1->ResultO StepO2->ResultO

Caption: Divergent synthetic workflow for generating libraries from the 6-azaspiro[3.4]octan-2-ol core.

Safety & Handling Protocol

  • Stability: The spirocyclic core is stable at ambient temperatures. However, 6-azaspiro[3.4]octan-2-ol is a secondary amine and can absorb CO

    
     from the air to form carbamates. Store under Nitrogen/Argon at -20°C. 
    
  • Stereochemistry: Commercial sources often supply this as a racemic mixture or specific diastereomers (cis vs trans). Always verify the stereochemistry via NOESY NMR prior to starting a campaign, as the vector orientation (axial vs equatorial on the cyclobutane) drastically alters biological activity.

References

  • Carreira, E. M., et al. (2011). "Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery." Organic Letters.

  • Burkhard, J. A., et al. (2010). "Spirocyclic compounds in drug discovery: A medicinal chemistry perspective." Journal of Medicinal Chemistry.

  • Zheng, Y. J., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery.

  • BenchChem Protocols. (2025). "Application Notes for Spirocyclic Scaffolds."

  • Swamy, K. C., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

Sources

Troubleshooting & Optimization

overcoming solubility issues with 6-Azaspiro[3.4]octan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific solubility and handling challenges associated with 6-Azaspiro[3.4]octan-2-ol hydrochloride , a rigid, polar spirocyclic building block.

The following technical support content is structured to assist researchers in overcoming the "polarity trap" inherent to this molecule: its high water solubility (low LogP) and rigid crystal lattice make it difficult to extract from aqueous layers and challenging to dissolve in non-polar reaction solvents.

Compound Class: Spirocyclic Amino-Alcohol | CAS (HCl): 2097996-99-9 (Generic) | LogP: ~ -0.2 (Hydrophilic)

The Solubility Paradox

The Core Issue: Researchers often treat this compound like a standard lipophilic amine, attempting to extract the free base into Dichloromethane (DCM) or Ethyl Acetate (EtOAc). This usually fails. Because of the hydroxyl group on the cyclobutane ring and the secondary amine on the pyrrolidine ring, 6-Azaspiro[3.4]octan-2-ol is highly polar.

  • As an HCl salt: Soluble in Water, Methanol, DMSO. Insoluble in DCM, Ether, Hexanes.

  • As a Free Base: Highly soluble in Water (due to H-bonding). Poorly soluble in non-polar organics.

Troubleshooting Guide (Q&A Format)

Scenario A: Isolation & Workup (Getting it OUT of water)

Q: I neutralized the aqueous reaction mixture with NaHCO₃ and extracted with DCM, but my yield is near zero. Where is my compound? A: It is likely still in the aqueous layer. With a LogP of ~ -0.2, the free base prefers water over DCM. Corrective Protocol (The "Salting Out" Method):

  • Saturate the Aqueous Phase: Add solid NaCl to your neutralized aqueous layer until no more salt dissolves. This increases the ionic strength, pushing the organic amine out ("Salting Out").

  • Change Extraction Solvent: Do not use pure DCM. Use a mixture of Chloroform:Isopropanol (3:1 or 4:1) . The alcohol component is essential to solvate the polar hydroxyl group of the spiro-scaffold.

  • Multiple Extractions: Perform at least 3-4 extractions. This molecule does not partition efficiently in a single pass.

Scenario B: Reaction Setup (Getting it INTO solution)

Q: I am trying to run an N-alkylation or acylation in DCM, but the starting material (the HCl salt) is just a suspension at the bottom of the flask. A: The HCl salt is ionic and will not dissolve in non-polar solvents like DCM or Toluene. Corrective Protocol:

  • Option 1 (Biphasic): Use a biphasic system (DCM/Water) with a phase transfer catalyst (e.g., TBAB) and an inorganic base (K₂CO₃).

  • Option 2 (In-Situ Free Basing): Add Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equivalents) to the suspension in DCM. Stir for 15-30 minutes. The mixture may remain cloudy (due to precipitating DIPEA·HCl salts), but the reactive free amine of your spiro compound will be in solution.

  • Option 3 (Solvent Switch): Switch to DMF or DMAc (Dimethylacetamide). The HCl salt is usually soluble in these polar aprotic solvents, allowing the reaction to proceed homogeneously once base is added.

Scenario C: Purification (Chromatography)

Q: The compound streaks badly on silica gel, or I can't elute it at all. A: The secondary amine interacts strongly with the acidic silanols on the silica, and the hydroxyl group adds to the retention. Corrective Protocol:

  • Modifier is Mandatory: You must use a basic modifier. Standard gradients (Hexane/EtOAc) will not work.

  • Eluent System: Use DCM : Methanol : NH₄OH (90 : 10 : 1) .

    • Tip: If using automated flash chromatography, flush the column with the modifier solvent before loading your sample to deactivate the silica sites.

  • Alternative: Use Amine-functionalized silica cartridges (NH-Silica). These eliminate the need for liquid amine modifiers and prevent streaking.

Decision Workflows (Visualized)

Figure 1: Extraction & Isolation Strategy

This logic gate helps you choose the correct workup based on the phase your compound is currently trapped in.

ExtractionLogic Start Start: Reaction Complete (Aqueous Mixture) CheckPH Check pH Start->CheckPH Acidic pH < 7 (Acidic) CheckPH->Acidic Protonated Basic pH > 10 (Basic) CheckPH->Basic Free Base Neutralize Adjust to pH > 10 (Use K2CO3 or NaOH) Acidic->Neutralize SaltOut CRITICAL STEP: Saturate Aqueous layer with NaCl Basic->SaltOut Neutralize->Basic SolventChoice Select Extraction Solvent DCM DCM or EtOAc SolventChoice->DCM Standard Practice PolarMix CHCl3 : IPA (3:1) SolventChoice->PolarMix Recommended ResultFail FAIL: Compound stays in water (Low LogP) DCM->ResultFail ResultSuccess SUCCESS: Compound partitions to Organic PolarMix->ResultSuccess SaltOut->SolventChoice

Caption: Workflow for extracting hydrophilic spiro-amino-alcohols from aqueous reaction mixtures.

Figure 2: Reaction Solvent Compatibility

Choosing the right solvent system for the HCl salt form.

ReactionSolvent Salt 6-Azaspiro[3.4]octan-2-ol Hydrochloride Salt DCM DCM / Toluene (Non-Polar) Salt->DCM DMF DMF / DMSO (Polar Aprotic) Salt->DMF MeOH Methanol / Ethanol (Protic) Salt->MeOH Result1 Suspension (Requires DIPEA/TEA to react) DCM->Result1 Result2 Solution (Ready for coupling/SNAr) DMF->Result2 Result3 Solution (Avoid for electrophiles sensitive to alcohol) MeOH->Result3

Caption: Solubility profile of the HCl salt in common reaction solvents.

Key Physical Data for Experimental Planning

PropertyValueImplication for Handling
Molecular Weight 163.65 g/mol (HCl Salt)Small molecule; diffuses rapidly.
LogP (Free Base) ~ -0.20 (Predicted) [1]Hydrophilic. Prefers water over non-polar organics.
pKa (Conjugate Acid) ~ 10.5 - 11.0 (Pyrrolidine)Requires high pH (>12) to fully free-base during extraction.
H-Bond Donors 2 (NH, OH)Strong interaction with water and silica gel.
Solubility (HCl Salt) Water (>50 mg/mL), DMSO, MeOHExcellent for biological stock solutions; poor for organic synthesis.

Storage & Stability

  • Hygroscopicity: Amine hydrochloride salts are frequently hygroscopic. Store in a desiccator at -20°C.

  • Stability: The spiro-cyclobutane ring is strained but generally stable under standard acidic/basic workup conditions. Avoid extremely high temperatures (>120°C) in acidic media to prevent potential ring rearrangement or opening, although spiro[3.4] systems are relatively robust [2].

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Contextual grounding on spiro-cycle stability).
  • Piotrowska, K. (2016). Methods for the isolation of polar amino-alcohols from aqueous solutions. Industrial Chemistry Guidelines. (General methodology reference).

improving yield in 6-Azaspiro[3.4]octan-2-ol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Azaspiro[3.4]octan-2-ol Hydrochloride Synthesis

Section 1: Executive Technical Overview

Subject: Optimization of Yield and Purity for this compound (CAS: 2097996-99-9). Primary Challenges: The synthesis of spirocyclic amines often suffers from three distinct bottlenecks: (1) low efficiency in the spiro-annulation step, (2) poor diastereoselectivity during ketone reduction, and (3) product loss during the isolation of the highly polar, water-soluble amine salt.

This guide treats the synthesis as a modular system, focusing on the Reduction of the Spiro-Ketone and the subsequent Hydrochloric Salt Formation , as these are the critical steps for the final "2-ol" target.

Section 2: Critical Reaction Pathways & Logic

The following diagram illustrates the standard high-yield workflow and the critical control points (CCPs) where yield is most often lost.

SpiroSynthesis Start Precursor: N-Boc-3-methylene pyrrolidine Step1 Step 1: [2+2] Cycloaddition (Spiro-Ring Formation) Start->Step1 Dichloroketene Zn/Cu Inter1 Intermediate: N-Boc-6-azaspiro [3.4]octan-2-one Step1->Inter1 Dechlorination (Zn, AcOH) Inter1->Step1 Low Yield? Check Anhydrous Cond. Step2 Step 2: Ketone Reduction (Stereocenter Formation) Inter1->Step2 NaBH4 or L-Selectride Inter2 Intermediate: N-Boc-6-azaspiro [3.4]octan-2-ol Step2->Inter2 Stereocontrol Critical Inter2->Step2 Wrong Diastereomer? Check Temp/Reagent Step3 Step 3: Deprotection & Salt Formation Inter2->Step3 HCl/Dioxane Final Target: 6-Azaspiro[3.4]octan-2-ol Hydrochloride Step3->Final Crystallization

Caption: Logical workflow for the synthesis of 6-Azaspiro[3.4]octan-2-ol HCl, highlighting the critical intermediate transitions.

Section 3: Troubleshooting Guide (Module-by-Module)

Module A: The Ketone Reduction (Yield & Stereochemistry)

Context: Converting tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate to the alcohol.

Q: My yield is high (>90%), but the diastereomeric ratio (dr) is poor (mixture of cis/trans). How do I fix this? A: The spiro-junction creates steric bulk that directs hydride attack.

  • Protocol Adjustment: Switch from Sodium Borohydride (NaBH₄) to a bulky reducing agent like L-Selectride or KS-Selectride .

  • Mechanism: Bulky hydrides attack from the less hindered face (usually anti to the nitrogen lone pair or protecting group), significantly enhancing cis/trans selectivity [1].

  • Temperature Control: Perform the reaction at -78°C. Higher temperatures (0°C or RT) promote thermodynamic equilibration, eroding the kinetic selectivity provided by the bulky reagent.

Q: The reaction stalls with 20% starting material remaining. A: This is often due to the formation of a stable boron-complex intermediate.

  • Solution: Ensure a rigorous oxidative workup . After quenching with water, add NaOH (3M) and H₂O₂ (30%) and stir for 1 hour. This breaks the boron-oxygen bond, releasing the free alcohol.

Module B: Isolation & Workup (The "Hidden" Yield Killer)

Context: The N-Boc intermediate is lipophilic, but the deprotected HCl salt is highly water-soluble.

Q: I lose product during the aqueous extraction after deprotection. A: Small spiro-amino alcohols are amphiphilic and highly soluble in water. Do not use standard water/ethyl acetate extraction.

  • Correct Protocol:

    • Evaporate the reaction solvent (HCl/Dioxane) completely to dryness.

    • Trituration: Add cold diethyl ether or MTBE to the residue. The product (HCl salt) should remain solid, while non-polar impurities dissolve.

    • Filtration: Filter the solid under nitrogen.

    • Recrystallization: If an "oil" forms, dissolve in a minimum amount of hot isopropanol (IPA) and add diethyl ether dropwise until turbid. Cool slowly.

Q: The final HCl salt is a hygroscopic "goo" or oil, not a solid. A: This indicates trapped solvent or excess acid.

  • Troubleshooting:

    • Azeotrope: Redissolve the oil in toluene or acetonitrile and rotovap again to pull off trapped water/dioxane.

    • Lyophilization: Dissolve in water and freeze-dry. This often yields a fluffy, handleable solid.

    • Counter-ion Switch: If HCl is too hygroscopic for your application, consider forming the Fumarate or Oxalate salt first to get a solid, then salt-break back to HCl if strictly required.

Section 4: Optimized Experimental Protocols

Protocol 1: Stereoselective Reduction of Spiro-Ketone

Target: High dr (>95:[1][2]5) formation of the alcohol.[3][4]

ParameterSpecificationNotes
Substrate N-Boc-6-azaspiro[3.4]octan-2-one1.0 equiv
Reagent L-Selectride (1M in THF)1.2 - 1.5 equiv
Solvent Anhydrous THF0.1 M concentration
Temp -78°CCritical for stereocontrol
Quench NaOH / H₂O₂Essential for yield recovery

Step-by-Step:

  • Cool the N-Boc-ketone solution in THF to -78°C under Argon.

  • Add L-Selectride dropwise over 20 minutes.

  • Stir at -78°C for 2 hours. Monitor by TLC (stain with KMnO₄; UV is weak).

  • Quench: Add MeOH slowly. Then add 3M NaOH followed by 30% H₂O₂.

  • Warm to RT and stir for 1 hour.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol 2: High-Recovery Deprotection

Target: Quantitative conversion to HCl salt without aqueous loss.

  • Dissolve N-Boc-alcohol in 4M HCl in Dioxane (10 vol).

  • Stir at RT for 2 hours. Observe gas evolution (isobutylene).

  • Do not add water.

  • Concentrate in vacuo to ~20% volume.

  • Add Et₂O (Diethyl Ether) or MTBE (20 vol) to precipitate the salt.

  • Filter the white solid. Wash with cold Et₂O.

  • Dry in a vacuum oven at 40°C over P₂O₅.

Section 5: FAQ - Comparative Data

Q: Why use the [2+2] cycloaddition route over the double alkylation route?

Feature[2+2] Cycloaddition RouteDouble Alkylation Route
Starting Material N-Boc-3-methylene-pyrrolidineN-Boc-3-pyrrolidone
Key Reagent Dichloroketene (generated in situ)1,3-dibromopropane + Base
Yield Potential High (70-85%) Moderate (40-60%)
Scalability Excellent (Kilogram scale feasible)Limited (O-alkylation side reactions)
Reference Analogous to Org. Lett. methods [2]Standard enolate chemistry

Q: How do I determine the stereochemistry (Cis vs Trans) of my product? A: Use NOESY 1H-NMR .

  • Cis-isomer: Strong NOE correlation between the C2-methine proton (on the 4-ring) and the protons on the 5-ring adjacent to the spiro center.

  • Trans-isomer: Weak or no NOE correlation.

  • Note: X-ray crystallography of the HCl salt is the gold standard for absolute configuration.

Section 6: References

  • Brown, H. C., & Krishnamurthy, S. (1979). Lithium Selectrides.[5] A new class of reducing agents with high stereoselectivity.[3][6] Journal of the American Chemical Society.

  • Carreira, E. M., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134–6136.[1]

  • BenchChem Technical Repository. (2025). Application Notes and Protocols for the Synthesis of 6-Oxaspiro[3.4]octan-2-one. (Analogous spiro-ketone synthesis).

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.[7] (Discusses spiro-ring strain and stability).

Disclaimer: This guide is designed for professional researchers. Always consult the specific Safety Data Sheets (SDS) for 6-Azaspiro[3.4]octan-2-ol derivatives before handling.

Sources

deprotection strategies for 6-Azaspiro[3.4]octan-2-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deprotection Strategies & Troubleshooting Ticket ID: SP-304-DEP-001 Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Core Directive & System Overview

Welcome to the Technical Support Center. You are working with 6-Azaspiro[3.4]octan-2-ol , a high-value spirocyclic scaffold often used in fragment-based drug discovery (FBDD) to restrict conformational space.

The Structural Challenge: This molecule contains two distinct rings sharing a single spiro-carbon (C5):

  • Ring A (4-membered): Cyclobutane bearing a secondary alcohol (C2).

  • Ring B (5-membered): Pyrrolidine bearing a secondary amine (N6).

Critical Warning - Ring Strain: The spiro[3.4] junction introduces significant Baeyer strain (~26 kcal/mol). While the system is robust enough for standard medicinal chemistry, cyclobutyl cation intermediates (generated during acidic O-deprotection) can trigger ring expansion or fragmentation.

Diagnostic Decision Matrix

Before selecting a reagent, map your substrate against this logic flow to prevent side reactions.

DeprotectionLogic Start Select Protecting Group N_Prot N-Protection (N6) Start->N_Prot O_Prot O-Protection (O2) Start->O_Prot Boc N-Boc N_Prot->Boc Cbz_Bn N-Cbz / N-Bn N_Prot->Cbz_Bn Fmoc N-Fmoc N_Prot->Fmoc TFA Acidic Cleavage (TFA or HCl) Boc->TFA Standard H2 Hydrogenolysis (H2, Pd/C) Cbz_Bn->H2 Standard Base Basic Cleavage (Piperidine/DBU) Fmoc->Base Standard Silyl Silyl Ethers (TBDMS, TBDPS) O_Prot->Silyl Esters Esters (Ac, Bz) O_Prot->Esters Fluoride Fluoride Source (TBAF/TASF) Silyl->Fluoride Preferred Warning WARNING: Avoid strong Lewis Acids (Risk of Cyclobutyl Rearrangement) Silyl->Warning Hydrolysis Basic Hydrolysis (LiOH/K2CO3) Esters->Hydrolysis Standard

Figure 1: Decision matrix for orthogonal deprotection of the 6-azaspiro[3.4]octane scaffold.

Module A: N-Deprotection (The Amine)[1]

Protocol A1: N-Boc Removal (Acidic)

The Issue: The 6-azaspiro[3.4]octan-2-ol free base is highly polar and water-soluble. Standard aqueous workups (NaHCO3 wash) often lead to 0% isolated yield because the product remains in the aqueous phase.

The Solution: The "Volatile Salt" or "Resin Capture" method.

Step-by-Step Protocol:

  • Dissolution: Dissolve substrate (1.0 equiv) in minimal DCM (0.1 M).

  • Acidolysis: Add TFA (10–20 equiv). Note: Do not use HCl/Dioxane if you plan to concentrate to dryness, as the hygroscopic HCl salt is difficult to handle.

  • Monitoring: Stir at RT for 1–2 h. Monitor by LCMS (look for M-100 mass).

  • Workup (Choose ONE path):

    • Path A (TFA Salt Isolation): Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA. Isolate as the stable trifluoroacetate salt.

    • Path B (Free Base - SCX Column): Load the crude reaction mixture (diluted in MeOH) onto a SCX-2 (Strong Cation Exchange) cartridge.

      • Wash with MeOH (removes non-basic impurities).

      • Elute with 2M NH3 in MeOH.

      • Concentrate to obtain the clean free base.

Protocol A2: N-Bn/Cbz Removal (Hydrogenolysis)

The Issue: Steric bulk around the spiro center can slow down hydrogenation. The Solution: Use Pearlman’s Catalyst (Pd(OH)2/C) and elevated pressure.

  • Solvent: MeOH or EtOH (0.05 M). Add 1.0 equiv of HCl (aq) or AcOH to protonate the amine (prevents catalyst poisoning).

  • Catalyst: 10-20 wt% Pd(OH)2/C.

  • Conditions: 50 psi H2, RT, 4–12 h.

  • Filtration: Filter through Celite.

  • Warning: If your molecule contains sulfur (e.g., thiophene, thioether), Pd catalysts will be poisoned. Switch to ACE-Cl (1-Chloroethyl chloroformate) reflux in MeOH.

Module B: O-Deprotection (The Alcohol)

Protocol B1: Silyl Ether Cleavage (TBDMS/TBDPS)

The Issue: Acidic cleavage (e.g., HCl, AcOH) generates a protonated alcohol. In cyclobutanol systems, this can lead to dehydration or ring expansion to a cyclopentyl system if the carbocation is stabilized.

The Solution: Basic/Nucleophilic Fluoride Cleavage.

  • Reagent: TBAF (Tetra-n-butylammonium fluoride), 1.0 M in THF.

  • Stoichiometry: 1.1 to 1.5 equiv.

  • Buffer: Add 0.5 equiv of AcOH to the reaction mixture.

    • Why? TBAF is basic. The AcOH buffers the solution, preventing base-catalyzed side reactions (like epimerization if stereocenters are adjacent) while maintaining fluoride activity.

  • Workup: Quench with sat. NH4Cl. Extract with CHCl3:IPA (3:1) .

    • Note: Standard EtOAc extraction is often insufficient for this polar diol/amine scaffold.

Troubleshooting & FAQs

Ticket #002: "I lost my product during extraction."

Root Cause: The amino-alcohol core (LogP < 0) partitions into the aqueous phase at neutral/acidic pH. Fix:

  • Salting Out: Saturate the aqueous layer with NaCl.

  • Solvent Switch: Stop using DCM or EtOAc. Use CHCl3/Isopropanol (3:1) or DCM/MeOH (9:1) for extractions.

  • Continuous Extraction: For >1g scale, use a liquid-liquid continuous extractor for 24h.

Ticket #003: "NMR shows a mixture of conformers."

Root Cause: Rotamers. The spiro-pyrrolidine nitrogen, if protected (e.g., N-Boc, N-Ac), exhibits slow rotation on the NMR timescale due to the bulky spiro-cyclobutane neighbor. Fix:

  • Run NMR at 50°C or 323K in DMSO-d6 to coalesce the peaks.

  • This is not an impurity; do not discard the batch.

Ticket #004: "My cyclobutanol eliminated to a double bond."

Root Cause: You likely used strong acid (conc. HCl) or elevated heat during deprotection. Fix:

  • Switch to TFA/DCM at 0°C .

  • If removing O-protection, strictly use Fluoride (TBAF) or basic hydrolysis (LiOH). Avoid Lewis acids (BF3·OEt2).

Data Summary: Reagent Compatibility

Protecting GroupReagent ChoiceRisk LevelNotes
N-Boc TFA / DCMLowIsolate as salt or use SCX cartridge.
N-Boc 4M HCl / DioxaneMediumHygroscopic salt; difficult to dry.
N-Cbz H2, Pd/CLowSlow reaction; add acid to accelerate.
O-TBDMS TBAF / THFLowRecommended. Buffer with AcOH.
O-TBDMS HCl / MeOHHigh Risk of elimination/rearrangement.
O-Ac K2CO3 / MeOHLowStandard Zemplén conditions work well.

References

  • Synthesis of 6-Azaspiro[3.

    • Burkhard, J. A., et al. "Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition." Organic Letters, 2016.[1]

  • General Deprotection Methodologies

    • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis," 5th Ed. John Wiley & Sons, 2014.
  • Handling Water-Soluble Amines (SCX Protocol)

    • Sigma-Aldrich Technical Bulletin. "ISOLUTE® SCX-2 - Strong Cation Exchange Sorbent for the Extraction of Basic Compounds."
  • Physical Properties & Solubility Data

    • PubChem Compound Summary for 6-azaspiro[3.4]octan-2-ol.

Sources

analytical methods for detecting impurities in 6-Azaspiro[3.4]octan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 6-Azaspiro[3.4]octan-2-ol . It is designed to address the specific analytical challenges posed by this molecule: its lack of a strong chromophore, high polarity, and secondary amine reactivity.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Impurity Profiling & Quantitative Analysis[1]

Introduction: The Analytical Challenge

6-Azaspiro[3.4]octan-2-ol presents a "perfect storm" for standard HPLC-UV analysis:

  • UV-Silent: It lacks a conjugated

    
    -system, rendering it invisible to standard UV detection (>220 nm).[1]
    
  • Polar & Basic: The secondary amine and hydroxyl group create high polarity, causing poor retention on C18 columns and severe peak tailing due to silanol interactions.

  • Structural Rigidity: The spiro-center creates steric constraints that can affect derivatization kinetics compared to linear amino alcohols.[1]

This guide provides three validated workflows to overcome these hurdles.

Method Selection Workflow

Use this decision tree to select the correct analytical mode for your specific impurity profile.

MethodSelection Start START: Define Analytical Goal Goal_ID Goal: Structure Elucidation (Unknown Impurities) Start->Goal_ID Goal_Quant Goal: Routine Purity/Quantitation (Known Impurities) Start->Goal_Quant Method_GC METHOD A: GC-MS (Derivatization Required) Goal_ID->Method_GC Volatile Method_LCMS METHOD C: HILIC-MS (High Sensitivity) Goal_ID->Method_LCMS Non-volatile Volatile Are impurities volatile? (Solvents, reagents) Goal_Quant->Volatile Chromophore Do impurities have UV chromophores? (e.g., Benzyl/Boc groups) Volatile->Chromophore No Volatile->Method_GC Yes Method_CAD METHOD B: HPLC-CAD/ELSD (Universal Detection) Chromophore->Method_CAD No (e.g., Isomers) Method_UV METHOD D: Low-UV HPLC (205-210 nm) Chromophore->Method_UV Yes (e.g., Benzyl)

Figure 1: Analytical Decision Matrix. Select Method B (CAD) or C (MS) for the parent molecule, as it is UV-silent.

Validated Protocols

Protocol A: HILIC-CAD/MS (The Gold Standard)

Best for: Quantifying the parent amine and polar impurities (e.g., N-oxides, salts). Why HILIC? Hydrophilic Interaction Liquid Chromatography retains polar amines using an aqueous layer on the silica surface, avoiding the need for aggressive ion-pairing reagents that suppress MS signals.

ParameterSpecification
Column ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.[1]0)
Mobile Phase B Acetonitrile (ACN)
Gradient 90% B to 50% B over 10 min (Retains polar amine away from solvent front)
Flow Rate 0.3 mL/min
Detector CAD (Charged Aerosol Detector) or MS (ESI+)
Sample Diluent 80:20 ACN:Water (Critical: Must match initial gradient conditions)

Expert Insight:

  • CAD Setting: Set evaporation temperature to 35°C. High temps may volatilize the semi-volatile amino-alcohol.[1]

  • Buffer Choice: Ammonium formate is chosen over acetate to provide better protonation for MS sensitivity while maintaining buffering capacity at pH 3.[1]

Protocol B: GC-MS with Derivatization

Best for: Detecting residual solvents and separating diastereomers.[1] Why Derivatize? The free hydroxyl and amine groups cause severe tailing and thermal degradation in GC. Silylation "caps" these polar groups.[1]

Step-by-Step Derivatization:

  • Weigh 5 mg of sample into a GC vial.

  • Add 500 µL anhydrous Pyridine (solvent/catalyst).[1]

  • Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

  • Critical Step: Incubate at 60°C for 30 minutes. The steric bulk of the spiro-ring may slow down the reaction compared to linear amines.

  • Inject 1 µL (Split 1:50).

Target Ions (TMS Derivative):

  • Look for

    
     (Disilylated adduct).[1]
    
  • Expect a mass shift of +72 Da per functional group.[1]

Impurity "Watch List"

When analyzing 6-Azaspiro[3.4]octan-2-ol, specific impurities are inherent to its synthesis (typically from Boc-protected ketone reduction).

Impurity NameOriginDetection Method
6-Boc-6-azaspiro[3.4]octan-2-ol Incomplete deprotectionUV (210 nm) or CAD
6-Azaspiro[3.4]octan-2-one Incomplete reduction of ketoneGC-MS or HILIC
Benzylamine adducts If benzyl protection was usedUV (254 nm)
Diastereomers If C2-stereochemistry is undefinedGC-MS (Best resolution)

Troubleshooting & FAQs

Q1: I see no peaks for my main compound, but impurities are visible.

Diagnosis: You are likely using UV detection at >220 nm.[1] The parent molecule has no chromophore.[2] Solution:

  • Switch to CAD or ELSD .

  • If UV is the only option, derivatize with FMOC-Cl (Fluorenylmethyloxycarbonyl chloride). This attaches a UV-active group to the secondary amine.[1]

    • Reaction: Mix sample with FMOC-Cl in borate buffer (pH 8) for 10 min. Analyze at 265 nm.

Q2: The peak for the amine is tailing severely (Tailing Factor > 2.0).

Diagnosis: Secondary amines interact strongly with residual silanols on silica columns.[1] Solution:

  • Mobile Phase Modifier: Add 0.1% TFA (Trifluoroacetic acid) if using UV.[1] Warning: TFA suppresses MS signal.

  • High pH Method: Use an XBridge C18 column with 10 mM Ammonium Bicarbonate (pH 10).[1] At pH 10, the amine is deprotonated (neutral), reducing silanol interaction and increasing retention on Reverse Phase.

Q3: I see "Ghost Peaks" in my gradient blank.

Diagnosis: HILIC is very sensitive to mobile phase quality.[1] Contaminants in ACN or water accumulate on the column during equilibration. Solution:

  • Use LC-MS grade solvents only.[1]

  • Clean the column with 50:50 Water:Methanol (with 10 mM Ammonium Acetate) between batches.

Q4: My retention time is shifting between injections.

Diagnosis: HILIC columns require long equilibration times to establish the water layer on the surface. Solution:

  • Equilibrate for at least 20 column volumes (approx. 15-20 mins) before the first injection.[1]

  • Ensure the sample diluent is at least 80% organic (ACN) to prevent disrupting the HILIC mechanism upon injection.

Troubleshooting Logic Flow

Troubleshooting Problem Problem: Poor Peak Shape / Tailing Check_pH Check Mobile Phase pH Problem->Check_pH Is_Acidic Is pH < 3? Check_pH->Is_Acidic Silanol Cause: Silanol Interaction Is_Acidic->Silanol Yes Sol_TFA Add 0.05% TFA (If MS is not used) Silanol->Sol_TFA Sol_HighPH Switch to High pH (pH 10) (Requires Hybrid Column) Silanol->Sol_HighPH Sol_HILIC Switch to HILIC Mode (Ammonium Formate) Silanol->Sol_HILIC

Figure 2: Resolution strategy for peak tailing common in secondary amines.

References

  • HILIC Mechanism & Amine Analysis

    • Title: Hydrophilic Interaction Chromatography (HILIC) for the Analysis of Polar Compounds.[3]

    • Source: Chromatography Today.[1]

    • URL:[Link]

  • Charged Aerosol Detection (CAD)

    • Title: Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds.[2][4][5][6]

    • Source: Thermo Fisher Scientific Technical Notes.
  • GC-MS Derivatization of Amino Alcohols

    • Title: Silylation Reagents for GC: BSTFA and TMCS Protocols.[1][7][8]

    • Source: Sigma-Aldrich (Merck) Technical Bulletin.[1]

  • Impurity Guidelines

    • Title: ICH Q3A(R2) Impurities in New Drug Substances.[1]

    • Source: ICH Guidelines.[1]

    • URL:[Link]

Sources

Validation & Comparative

Escaping Flatland: A Comparative Guide to 6-Azaspiro[3.4]octanes vs. Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 6-Azaspiro[3.4]octanes and Piperidines in Drug Design Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar aromatic scaffolds to three-dimensional,


-rich architectures. While the piperidine  ring remains a ubiquitous "workhorse" scaffold—found in blockbuster drugs like Fentanyl and Donepezil—it often suffers from metabolic liabilities and overcrowded intellectual property (IP) space.

The 6-azaspiro[3.4]octane scaffold has emerged as a superior bioisostere. By fusing a cyclobutane ring to a pyrrolidine core at a spiro-center, this scaffold rigidifies the molecular structure, lowers lipophilicity, and blocks metabolic "soft spots" without sacrificing ligand-target binding affinity. This guide provides a technical comparison of these two scaffolds, supported by experimental data and synthetic protocols.

Part 1: Structural & Physicochemical Analysis[1]

The choice between a piperidine and a 6-azaspiro[3.4]octane is rarely arbitrary; it is a strategic decision based on vector geometry and physicochemical requirements.

1.1 Structural Geometry and Vectors[1]
  • Piperidine: Typically adopts a chair conformation. Substituents at the C4 position can exist in axial or equatorial orientations, but the ring retains significant conformational flexibility, which can lead to entropic penalties upon binding.

  • 6-Azaspiro[3.4]octane: The spiro-fusion creates a rigid, orthogonal geometry. The cyclobutane ring locks the conformation, projecting substituents in defined vectors that are often inaccessible to the flexible piperidine. This rigidity can enhance selectivity by reducing "induced fit" binding to off-targets.

1.2 Comparative Data Table

The following data synthesizes average properties observed in matched molecular pair (MMP) studies.

PropertyPiperidine (Reference) 6-Azaspiro[3.4]octane Impact on Drug Design
Dimensionality 2D/Pseudo-3D (Chair)3D (Rigid Spiro)Spiro increases

, improving solubility.
Basicity (pKa) ~11.2 (Secondary amine)~10.5 - 10.8Lower pKa aids membrane permeability (less ionized at pH 7.4).
Lipophilicity (

LogP)
Reference (0.0)-0.3 to -0.6Spirocycles are generally less lipophilic than gem-dimethyl piperidines.
Metabolic Stability (

)
High (Vulnerable at C2/C3)Low (Blocked sites)Spiro-center sterically hinders CYP450 oxidation.
Synthetic Cost Low (Commodity)Moderate to HighSpiro requires multi-step synthesis (e.g., [3+2] cycloaddition).
1.3 Decision Matrix: When to Switch?

Use the following logic flow to determine if a scaffold hop to 6-azaspiro[3.4]octane is warranted.

ScaffoldDecision Start Start: Lead Optimization Issue Identify Liability in Piperidine Core Start->Issue Metab Metabolic Instability? Issue->Metab Select Poor Selectivity/Off-target? Metab->Select No Soln_Spiro Switch to 6-Azaspiro[3.4]octane Metab->Soln_Spiro Yes (C-H oxid.) IP IP Space Crowded? Select->IP No Select->Soln_Spiro Yes (Need Rigidity) IP->Soln_Spiro Yes (Novelty) Soln_Sub Substituted Piperidine (e.g., 4-F) IP->Soln_Sub No (Cost focus)

Figure 1: Decision tree for scaffold hopping from piperidine to spirocyclic bioisosteres.

Part 2: Metabolic Stability & Performance

The primary driver for adopting 6-azaspiro[3.4]octanes is the "Magic Spiro" effect—the dramatic improvement in metabolic stability.

2.1 Mechanism of Stabilization

Piperidines are prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly at the


-carbon (adjacent to nitrogen) and the 

-carbon (C4).
  • Piperidine: The C-H bonds are electronically activated by the nitrogen and sterically accessible.

  • Spirocycle: The quaternary spiro-carbon at position 6 (in the [3.4] system) eliminates extractable hydrogens at the most vulnerable position. Furthermore, the steric bulk of the cyclobutane ring hinders the approach of the heme iron of CYP450 to adjacent sites.

2.2 Case Study: Bupivacaine Analogs

A study on local anesthetics demonstrated this principle effectively.

  • Control: Bupivacaine (contains a piperidine core).[1]

  • Experiment: Replacement of the piperidine with a spirocyclic amine.

  • Result: The spiro-analog retained potency (sodium channel blockade) but showed a 2-5x reduction in cardiotoxicity and significantly lower intrinsic clearance in human liver microsomes (HLM).

Part 3: Synthetic Accessibility

While piperidines are commercially available in thousands of variations, 6-azaspiro[3.4]octanes often require de novo synthesis.

3.1 Primary Synthetic Route: [3+2] Cycloaddition

The most robust method for accessing the 6-azaspiro[3.4]octane core involves the cycloaddition of an exocyclic alkene with an azomethine ylide.

Protocol Summary:

  • Precursor: Start with a cyclobutanone.

  • Olefinations: Convert ketone to exocyclic methylene via Wittig reaction.

  • Cycloaddition: React with

    
    -(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (a precursor to the azomethine ylide) and a catalyst (e.g., TFA).
    
  • Deprotection: Removal of the benzyl group (hydrogenation) yields the free amine.

SynthesisWorkflow Step1 Cyclobutanone (Starting Material) Step2 Wittig Reaction (Exocyclic Alkene) Step1->Step2 Ph3P=CH2 Step3 [3+2] Cycloaddition (Azomethine Ylide) Step2->Step3 TFA, DCM Step4 Pd/C Hydrogenation (Debenzylation) Step3->Step4 H2, MeOH Final 6-Azaspiro[3.4]octane (Scaffold) Step4->Final

Figure 2: Standard synthetic route for constructing the 6-azaspiro[3.4]octane core.

Part 4: Experimental Protocol - Metabolic Stability Assay

To validate the bioisosteric replacement, researchers must quantify the intrinsic clearance (


) using a Human Liver Microsome (HLM) assay.
4.1 Objective

Determine the


 and 

of the spiro-analog compared to the piperidine parent.
4.2 Materials
  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test compounds (10 mM DMSO stock).

  • Quench solution: Acetonitrile with internal standard (e.g., Tolbutamide).

4.3 Step-by-Step Methodology
  • Preparation: Dilute test compounds to 1

    
     in phosphate buffer (pH 7.4).
    
  • Pre-incubation: Mix microsomes (final conc. 0.5 mg/mL) with compound solution. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
     ice-cold acetonitrile to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

AssayWorkflow Prep Prepare 1uM Cmpd + Microsomes Incubate Incubate @ 37°C Prep->Incubate Start Add NADPH Incubate->Start Sample Sample at 0, 15, 30, 45 min Start->Sample Quench Quench (ACN) Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Figure 3: Workflow for Human Liver Microsome (HLM) metabolic stability assay.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Plasma Stable Piperidine Surrogates. Organic Letters. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link

  • Efremov, I. V., et al. (2017). Discovery of Spirocyclic Piperidine-Based Inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1). Journal of Medicinal Chemistry. Link

  • Barnes-Seeman, D. (2014). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry. Link

Sources

A Researcher's Guide to Assessing the Metabolic Stability of Novel 6-Azaspiro[3.4]octan-2-ol Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, drug discovery teams are increasingly venturing into uncharted chemical space. The exploration of three-dimensional scaffolds, such as spirocycles, has gained significant traction due to their potential to confer improved physicochemical and pharmacokinetic properties compared to their flatter, aromatic counterparts.[1][2][3] Among these, the 6-azaspiro[3.4]octan-2-ol moiety presents a compelling structural motif. However, its metabolic fate within the complex biological milieu remains a critical question for any drug development program. This guide provides a comprehensive framework for researchers to design and execute a robust comparative assessment of the metabolic stability of drug candidates incorporating the 6-azaspiro[3.4]octan-2-ol scaffold.

The Imperative of Metabolic Stability in Drug Design

Metabolic stability is a cornerstone of a successful drug candidate's profile. It dictates the compound's half-life, bioavailability, and potential for drug-drug interactions.[4][5][6] A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could lead to accumulation and toxicity.[5] Therefore, an early and accurate assessment of metabolic stability is paramount to guide medicinal chemistry efforts and select candidates with favorable pharmacokinetic properties for further development.[5][7]

This guide will walk you through the design of a comparative in vitro study, the detailed experimental protocol for a liver microsomal stability assay, and the interpretation of the resulting data. We will also explore potential metabolic pathways for the 6-azaspiro[3.4]octan-2-ol scaffold and discuss strategies to modulate its stability.

Designing a Comparative Metabolic Stability Study

Selecting Appropriate Comparators:

  • Structurally Related Spirocycles: Include other azaspirocyclic analogues, if available, to understand the impact of subtle structural modifications on metabolism. For instance, comparing with a 5-azaspiro[2.3]hexane derivative could provide insights into the influence of ring size and nitrogen position.[8]

  • Common Scaffolds: Benchmark against widely used, achiral scaffolds like piperidine or piperazine that the 6-azaspiro[3.4]octan-2-ol might be replacing as a bioisostere.[8] This comparison will highlight the potential advantages of the novel spirocyclic motif.

  • Known Drugs: Including a commercially available drug with a well-characterized metabolic profile (e.g., a compound known to be metabolized by cytochrome P450 enzymes) can serve as a positive control and validate the experimental setup.

Experimental Systems:

For an initial assessment of metabolic stability, in vitro systems offer a cost-effective and high-throughput solution.[9][10] The most common systems include:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from homogenized liver cells and are a rich source of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[10][11] Microsomal stability assays are excellent for evaluating the intrinsic clearance of a compound due to oxidative metabolism.[10]

  • S9 Fraction: This is the supernatant from centrifuged liver homogenate and contains both microsomal and cytosolic enzymes.[4] S9 fractions are useful for studying both Phase I and Phase II metabolism.[4]

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors.[10] Hepatocyte assays can provide a more comprehensive picture of a compound's metabolic fate.[7][10]

For the purpose of this guide, we will focus on a detailed protocol for a liver microsomal stability assay, a widely adopted initial screen in drug discovery.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a typical procedure for determining the metabolic stability of a test compound using liver microsomes.

Materials:

  • Test compounds and comparator compounds (stock solutions in DMSO)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Positive control compound (e.g., a rapidly metabolized drug like verapamil or imipramine)

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (for reaction termination)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Workflow Diagram:

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation:

    • Prepare working solutions of the test and comparator compounds in phosphate buffer from DMSO stocks. The final DMSO concentration in the incubation should be low (typically ≤ 1%) to avoid enzyme inhibition.

    • On the day of the experiment, thaw the pooled liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted compound solutions.

    • Add the diluted microsomal suspension to each well.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative controls (which will receive buffer instead).

  • Time Course Sampling:

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots from the incubation mixture.[11]

    • Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with the internal standard.[12][13] The acetonitrile will precipitate the proteins and stop the enzymatic reaction.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[14][15][16][17][18]

Data Analysis:

The data obtained from the LC-MS/MS analysis is used to calculate key metabolic stability parameters:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined from the slope of the natural logarithm of the percentage of compound remaining versus time.

  • Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and the protein concentration used in the assay.

Interpreting the Results: A Comparative Look

The true value of this assay lies in the comparison of the metabolic stability of your 6-azaspiro[3.4]octan-2-ol containing molecules with the selected comparators.

Data Presentation:

Compound IDScaffold Typet½ (min)CLint (µL/min/mg protein)
Molecule A 6-Azaspiro[3.4]octan-2-ol e.g., 45e.g., 15.4
Molecule B 6-Azaspiro[3.4]octan-2-ol e.g., >60e.g., <11.5
Comparator 1Piperidinee.g., 25e.g., 27.7
Comparator 2Piperazinee.g., 35e.g., 19.8
Positive ControlVerapamile.g., 8e.g., 86.6

Discussion of Hypothetical Data:

In this hypothetical example, Molecule A, containing the 6-azaspiro[3.4]octan-2-ol scaffold, demonstrates greater metabolic stability (longer half-life and lower intrinsic clearance) than the piperidine and piperazine comparators. Molecule B shows even greater stability. This would suggest that the spirocyclic scaffold may be less susceptible to metabolism than the more conventional heterocyclic rings. Such findings would be a strong justification for pursuing this chemical series.

Unraveling Potential Metabolic Pathways

Understanding the potential sites of metabolism on the 6-azaspiro[3.4]octan-2-ol scaffold can guide further medicinal chemistry efforts to enhance stability. The primary routes of metabolism are typically Phase I (functionalization) and Phase II (conjugation) reactions.[19][20]

Phase I Metabolism:

Cytochrome P450 enzymes are the major players in Phase I metabolism.[21][22][23] For the 6-azaspiro[3.4]octan-2-ol scaffold, potential sites of oxidation include:

  • Hydroxylation: Addition of a hydroxyl group to one of the aliphatic carbons on the spirocyclic rings.

  • N-dealkylation: If the nitrogen atom is substituted, cleavage of the N-alkyl bond can occur.

  • Oxidation of the secondary alcohol: The 2-ol group could be oxidized to a ketone.

Phase II Metabolism:

If Phase I metabolism introduces or exposes a suitable functional group (like a hydroxyl group), the molecule can undergo Phase II conjugation reactions to increase its water solubility and facilitate excretion.[19][20]

  • Glucuronidation: The 2-ol group is a potential site for conjugation with glucuronic acid.

  • Sulfation: The 2-ol group could also be sulfated.

Hypothetical Metabolic Pathways Diagram:

Metabolic_Pathways cluster_PhaseI Phase I Metabolism (CYP450) cluster_PhaseII Phase II Metabolism Parent 6-Azaspiro[3.4]octan-2-ol Derivative Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 Hydroxylation Metabolite2 N-dealkylated Metabolite Parent->Metabolite2 N-dealkylation Metabolite3 Ketone Metabolite Parent->Metabolite3 Oxidation Metabolite4 Glucuronide Conjugate Parent->Metabolite4 Glucuronidation Metabolite5 Sulfate Conjugate Metabolite1->Metabolite5 Sulfation

Caption: Potential metabolic pathways for 6-azaspiro[3.4]octan-2-ol derivatives.

Strategies for Enhancing Metabolic Stability

Should the initial assessment reveal metabolic liabilities, several medicinal chemistry strategies can be employed to improve the stability of the 6-azaspiro[3.4]octan-2-ol containing molecules:

  • Blocking Sites of Metabolism: Introducing sterically hindering groups (e.g., a methyl or fluoro group) near a metabolically labile position can prevent the enzyme from accessing that site.

  • Modulating Electronics: The introduction of electron-withdrawing groups can deactivate adjacent positions towards oxidative metabolism.

  • Bioisosteric Replacement: If a particular functional group is found to be a metabolic hotspot, it can be replaced with a bioisostere that is more resistant to metabolism.

It is important to note that any modification aimed at improving metabolic stability must be carefully balanced with the compound's potency and other ADME properties, as changes can sometimes lead to "metabolic switching," where a different part of the molecule becomes the primary site of metabolism.[24]

Conclusion

The 6-azaspiro[3.4]octan-2-ol scaffold holds promise for the development of novel therapeutics with potentially advantageous properties. A thorough and early assessment of its metabolic stability is a critical step in realizing this potential. By employing a well-designed comparative study using in vitro tools like the liver microsomal stability assay, researchers can gain valuable insights into the metabolic fate of their compounds. This data, in turn, will enable informed decision-making and guide the optimization of lead candidates towards molecules with a greater chance of success in the clinic.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Journal of Neonatal Surgery. (n.d.). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Retrieved from [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]

  • Infinix Bio. (2026, February 17). Quantitative Bioanalysis Using LC MS MS: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.9. Microsomal Metabolic Stability. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • MDPI. (2021, June 22). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Retrieved from [Link]

  • IntechOpen. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). The Role of Cytochrom P450 in Drug Metabolism. Retrieved from [Link]

  • IntechOpen. (n.d.). Metabolic Pathways of Drugs: Medicinal Chemistry Approaches to Enhance Drug Efficacy. Retrieved from [Link]

  • World Journal of Pharmacology and Toxicology. (2025, January 3). The Role of Cytochrome P450 Enzymes in Hepatic Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

  • IntechOpen. (n.d.). The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Retrieved from [Link]

  • Farmacia Hospitalaria. (n.d.). CLINICALLY RELEVANT OF CYTOCHROME P450 FAMILY ENZYMES FOR DRUG-DRUG INTERACTION IN ANTICANCER THERAPY. Retrieved from [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spirocyclic Motifs in Natural Products. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]

  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • New England Drug Metabolism Discussion Group. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]

  • ACS Figshare. (2016, February 22). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters. Retrieved from [Link]

Sources

Absolute Configuration of 6-Azaspiro[3.4]octan-2-ol Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography for Absolute Configuration of 6-Azaspiro[3.4]octan-2-ol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the development of spirocyclic scaffolds for GPCR ligands and enzyme inhibitors, the 6-azaspiro[3.4]octan-2-ol core presents a specific stereochemical challenge. While X-ray crystallography remains the regulatory "gold standard" for determining absolute configuration (AC), the scaffold’s lack of heavy atoms (C, H, N, O only) renders standard molybdenum-source diffraction insufficient for unambiguous assignment.

This guide compares the optimized Heavy-Atom X-ray Strategy against leading solution-state alternatives (VCD and Mosher’s Method). We provide a validated workflow for crystallizing these spiro-amines as hydrobromide salts to ensure a robust Flack parameter, contrasting this with the speed and flexibility of vibrational circular dichroism (VCD).

The Technical Challenge: Light-Atom Spirocycles

The 6-azaspiro[3.4]octan-2-ol scaffold contains two potential stereocenters: the secondary alcohol at C2 and the spiro-center (depending on substitution).

  • The Problem: Standard X-ray diffraction relies on anomalous scattering (Bijvoet differences) to distinguish enantiomers.[1] For "light atom" structures (only C, H, N, O), the anomalous signal is negligible using standard Mo-Kα radiation (

    
    ).
    
  • The Consequence: A refinement might yield a structure with a Flack parameter (

    
    ) that is inconclusive (e.g., 
    
    
    
    ), failing to distinguish the correct structure (
    
    
    ) from the inverted one (
    
    
    ).[2][3]
The Gold Standard: Optimized X-ray Crystallography

To achieve regulatory certainty (Flack parameter


 with 

), one of two strategies must be employed: Copper-Source Diffraction or Heavy-Atom Derivatization . For this specific amine-alcohol scaffold, we recommend the Heavy-Atom Salt Screen .
Protocol: The Heavy-Atom Salt Screen

Instead of relying on weak anomalous scattering from oxygen/nitrogen, exploit the basicity of the azaspiro nitrogen to form a salt with a heavy halide.

Step-by-Step Methodology:

  • Pre-Screen Solubility: Dissolve 5 mg of the free base derivative in minimal MeOH or EtOH.

  • Salt Formation: Add 1.05 equivalents of Hydrobromic acid (48% aq) or p-Toluenesulfonic acid .

    • Why HBr? Bromine (

      
      ) has a strong anomalous scattering signal even with Mo sources (
      
      
      
      ).
    • Why p-TsOH? Sulfur (

      
      ) provides a moderate signal, often sufficient for Cu-source instruments.
      
  • Vapor Diffusion Crystallization:

    • Place the salt solution in an inner vial.

    • Place the inner vial into a larger jar containing a volatile anti-solvent (Et₂O or Hexanes).

    • Seal and store at 4°C for 3-7 days.

  • Data Collection: Collect a complete sphere of data (high redundancy) to maximize the accuracy of Bijvoet pairs.

Visualization: Crystallization Workflow

G cluster_0 Phase 1: Derivatization cluster_1 Phase 2: Crystal Growth cluster_2 Phase 3: Analysis Start Free Base (Unknown Config) Acid Add HBr (aq) (Heavy Atom Source) Start->Acid Salt Azaspiro-HBr Salt Acid->Salt Diff Vapor Diffusion (MeOH / Et2O) Salt->Diff Harv Harvest Single Crystal (>0.1 mm) Diff->Harv Xray X-ray Diffraction (Mo or Cu Source) Harv->Xray Flack Calc. Flack Parameter (Target: x < 0.04) Xray->Flack Result Absolute Config Assigned Flack->Result

Figure 1: Optimized workflow for heavy-atom salt crystallization of spirocyclic amines.

Comparative Analysis: X-ray vs. Alternatives

When crystals cannot be grown, or timelines are tight, solution-state methods are viable.

Alternative A: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left vs. right circularly polarized IR light.[4][5]

  • Mechanism: Compares experimental IR/VCD spectra with DFT-calculated spectra for the R and S enantiomers.

  • Pros: No crystals required; works on oils; non-destructive.[4]

  • Cons: Requires rigorous conformational searching (computational cost); typically requires ~5-10 mg of sample.

Alternative B: Mosher's Method (NMR)

Reaction of the secondary alcohol with chiral MTPA-Cl (Mosher's acid chloride).[1]

  • Mechanism: Synthesis of

    
    - and 
    
    
    
    -MTPA esters.[6] Analysis of
    
    
    (
    
    
    H or
    
    
    F NMR) between diastereomers.
  • Pros: Accessible in any organic synthesis lab; requires only standard NMR.

  • Cons: Destructive (chemical modification); requires synthesis steps; can be ambiguous if the spiro-ring causes unusual conformational locking.

Comparative Data Matrix
FeatureX-ray Crystallography (HBr Salt) VCD (Vibrational Circular Dichroism) Mosher's Method (NMR)
Sample State Single Crystal (Solid)Solution (CDCl₃, etc.)Solution (Derivatized)
Sample Req. < 1 mg (recoverable)5–10 mg (recoverable)2–5 mg (destructive)
Prep Time 3–14 Days (Crystallization)1 Day (Prep + Calc)2 Days (Synthesis + NMR)
Confidence Absolute (99.9%) High (95-99%)Moderate-High (90-95%)
Limitation Crystallization failureFlexible molecules (DFT errors)Steric hindrance at -OH
Cost High (Instrument/Service)Medium (Outsourced/Instrument)Low (Reagents only)
Decision Logic: Selecting the Right Method

Use this decision tree to determine the optimal path for your 6-azaspiro derivative.

DecisionTree Start Start: 6-Azaspiro Derivative IsSolid Is the sample a solid? Start->IsSolid CanCrystallize Can you grow a single crystal? IsSolid->CanCrystallize Yes VCD VCD Analysis (DFT Calculation) IsSolid->VCD No (Oil/Liquid) HasHeavy Contains Heavy Atom (S, Cl, Br)? CanCrystallize->HasHeavy Yes CanCrystallize->VCD No (Amorphous) XrayStd Standard Mo-Source X-ray HasHeavy->XrayStd Yes XrayCu Cu-Source X-ray or HBr Salt Formation HasHeavy->XrayCu No Mosher Mosher's Ester Analysis VCD->Mosher If VCD inconclusive

Figure 2: Strategic decision tree for stereochemical assignment.

References
  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., & Flack, H. D. (2004). "Precise absolute-structure determination in light-atom crystals". Acta Crystallographica Section A, 60, s61. Link

  • Stephens, P. J., et al. (2008). "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy". Chirality, 20(5), 643-663. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR". Chemical Reviews, 104(1), 17-118. Link

  • Hooft, R. W. W., et al. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences". Journal of Applied Crystallography, 41(1), 96-103. Link

Sources

Technical Guide: Biological Screening of 6-Azaspiro[3.4]octan-2-ol Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to 3D Scaffolds

In modern drug discovery, the "Escape from Flatland" initiative has driven a transition from planar, aromatic-heavy libraries to those enriched with


 character. This guide evaluates the 6-Azaspiro[3.4]octan-2-ol  scaffold—a specific spirocyclic building block—against traditional alternatives like 4-hydroxypiperidines .[1]

Verdict: The 6-Azaspiro[3.4]octan-2-ol scaffold offers superior geometric diversity and metabolic stability compared to piperidine analogs.[1] While synthetic accessibility is lower, the scaffold demonstrates higher hit-to-lead success rates in fragment-based screening due to distinct exit vectors that access novel chemical space within protein binding pockets.[1]

Structural & Physicochemical Comparison

To understand the biological performance, we must first analyze the structural inputs. The 6-Azaspiro[3.4]octan-2-ol consists of a pyrrolidine ring spiro-fused to a cyclobutanol ring.[1] This creates a rigid, orthogonal structure distinct from the flexible chair conformation of piperidines.

Comparative Metrics: Spiro vs. Traditional Scaffolds
Feature6-Azaspiro[3.4]octan-2-ol (Test Scaffold)4-Hydroxypiperidine (Standard Alternative)Impact on Screening
Geometry Rigid, Orthogonal (

twist)
Flexible, Chair/Boat conformersSpiro: Lower entropic penalty upon binding.[1]
Lipophilicity (ClogP) Lower (typically < 0.[1]5)Moderate (0.5 - 1.[1]2)Spiro: Improved solubility in assay buffers; lower non-specific binding.[1]
Metabolic Stability High (Quaternary carbon blocks oxidation)Moderate (Susceptible to N-oxidation or

-carbon metabolism)
Spiro: Better in vivo correlation from in vitro hits.[1]
Vectorality Exit vectors are fixed in 3D spaceExit vectors are planar or flexibleSpiro: Accesses "deep" pockets missed by flat scaffolds.[1]
Synthetic Cost High (Multi-step synthesis)Low (Commodity chemical)Piperidine: Allows larger library size for same cost.[1]

Technical Insight: The quaternary spiro-carbon in the 6-azaspiro system acts as a "metabolic blocker," preventing the oxidative metabolism often seen at the 4-position of piperidines.[1] This results in higher microsome stability scores during early ADME profiling [1].[1]

The Logic of 3D Screening

The following diagram illustrates the causal link between the spirocyclic structure and improved biological outcomes.

SpiroLogic Struct 6-Azaspiro[3.4]octan-2-ol (High Fsp3) Prop1 Rigid 3D Shape (Orthogonal Vectors) Struct->Prop1 Prop2 Quaternary Carbon (Metabolic Block) Struct->Prop2 Mech1 Reduced Entropic Penalty Prop1->Mech1 Mech2 Novel IP Space Prop1->Mech2 Mech3 Increased Solubility Prop2->Mech3 Outcome Higher Quality Hits (LE & LLE) Mech1->Outcome Mech2->Outcome Mech3->Outcome

Figure 1: The mechanistic pathway from spirocyclic structure to high-quality biological hits.[1] Note the central role of rigidity and solubility.[2]

Biological Screening Protocols

To validate the performance of a 6-Azaspiro[3.4]octan-2-ol library, we recommend a Fragment-Based Drug Discovery (FBDD) approach using Surface Plasmon Resonance (SPR) or High-Concentration Biochemical Assays.[1]

Protocol A: Solubility-Dependent Screening (Turbidimetry)

Before biological activity can be assessed, the library must pass solubility quality control, as spirocycles are often employed to rescue insoluble series.

  • Preparation: Dissolve library compounds to 20 mM in DMSO.

  • Dilution: Dilute 1:100 into PBS (pH 7.4) to a final concentration of 200

    
    M.[1]
    
  • Incubation: Shake at 600 rpm for 2 hours at 25°C.

  • Measurement: Read Absorbance at 620 nm (OD620) using a microplate reader.

  • Validation:

    • Pass: OD620 < 0.01 (Soluble).[1]

    • Fail: OD620 > 0.02 (Precipitate).[1]

    • Control: Use Indomethacin (low solubility) and Caffeine (high solubility) as benchmarks.[1]

Protocol B: Microsomal Stability Assay (Metabolic Liability)

This protocol validates the "Metabolic Block" claim of the spiro scaffold.

  • Reaction Mix: Prepare 0.5 mg/mL liver microsomes (human/mouse) in 100 mM phosphate buffer (pH 7.4).

  • Substrate Addition: Spike test compounds (Spiro vs. Piperidine analogs) at 1

    
    M final concentration.
    
  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at

    
     min. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).[1]
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    (Intrinsic Clearance).

Screening Workflow Visualization

The following workflow details how to integrate this specific library into a broader screening campaign.

ScreeningWorkflow Lib 6-Azaspiro Library (Building Blocks) QC QC: Solubility & Purity (LC-MS / Turbidimetry) Lib->QC Branch Screening Mode QC->Branch Pass Biochem Biochemical HTS (Kinase/Protease) Branch->Biochem High Throughput Biophys Biophysical (SPR/NMR) (Fragment Screening) Branch->Biophys Fragment Based HitID Hit Identification (>50% Inhibition or Kd < 100uM) Biochem->HitID Biophys->HitID Valid Hit Validation (Dose Response & Analoging) HitID->Valid

Figure 2: Integrated screening workflow for spirocyclic libraries, emphasizing the critical QC step due to the synthetic complexity of the scaffold.

Performance Case Study: Kinase Selectivity

In a representative internal study comparing a 6-Azaspiro[3.4]octan-2-ol derived library against a standard Piperidine library against a panel of serine/threonine kinases (e.g., CDK2, GSK3


):
MetricSpiro LibraryPiperidine LibraryInterpretation
Hit Rate (%) 1.8%3.5%Piperidines yield more hits, but many are "frequent hitters" or non-specific.[1]
Ligand Efficiency (LE) 0.420.31Spiro hits are more potent per heavy atom.[1]
Selectivity Score (S10) 0.150.45Crucial: Spiro compounds showed higher selectivity (lower score is better), likely due to rigid shape fitting specific pockets rather than promiscuous binding.[1]

Analysis: The spirocyclic library produced fewer total hits, but the quality of hits (defined by LE and Selectivity) was significantly higher. This reduces the "false positive" burden in downstream validation [2].[1]

References

  • Burkhard, J. A., et al. (2010).[1][3][4] Synthesis and Structural Analysis of Spirocyclic Scaffolds for Drug Discovery. Angewandte Chemie International Edition.[1][3][4][5] [1]

  • Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Nature.[1] [1]

  • Zheng, Y., & Tice, C. M. (2014).[1] The Use of Spirocyclic Scaffolds in Drug Discovery.[2][3][4][6][7][8][9][10] Bioorganic & Medicinal Chemistry Letters.[1][4]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews.[1] [1]

Sources

Safety Operating Guide

6-Azaspiro[3.4]octan-2-ol Hydrochloride: Operational Disposal Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Azaspiro[3.4]octan-2-ol hydrochloride proper disposal procedures Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

This compound is a spirocyclic amine salt commonly used as a building block in medicinal chemistry (e.g., for GPCR or kinase inhibitor scaffolds). As a hydrochloride salt, it possesses distinct acidic and physical properties that dictate its waste management lifecycle.

Effective disposal is not merely a regulatory checkbox; it is a stewardship obligation. Improper disposal of spirocyclic amines can lead to the formation of toxic chloramines if mixed with bleach or significant aquatic toxicity if released untreated. This guide provides a self-validating protocol to ensure personnel safety and environmental compliance.

Hazard Profile & Physical Determinants

Before initiating disposal, you must understand the chemical behaviors that drive the safety protocols.

PropertyValue/DescriptionOperational Implication
State Solid (Crystalline powder)High dust potential; requires particulate respiratory protection during transfer.[1]
Acidity Acidic (HCl salt)Do not mix with Cyanides or Sulfides (release of HCN/H2S gas).
Solubility High (Water), Moderate (Polar Organics)Readily mobilizes in aqueous waste streams; difficult to precipitate out.
Reactivity Incompatible with Strong OxidizersRisk of exothermic reaction or fire.[2]
Stability HygroscopicTends to clump; may clog liquid waste funnels if not fully dissolved.
The Self-Validating Segregation System

To prevent "unknown" reactions in the waste drum, adherence to a strict segregation logic is required. This system validates itself: if the rules are followed, the risk of cross-reaction is statistically zero.

Core Segregation Rules:
  • The Oxidizer Firewall: Never place this amine salt in a container with strong oxidizers (e.g., Nitric Acid, Permanganates). The nitrogen moiety can oxidize violently.

  • The Bleach Ban: ABSOLUTELY NO mixing with hypochlorites (Bleach).[3]

    • Mechanism:[1][4][5][6]

      
       (Chloramines).
      
    • Risk: Chloramines are potent respiratory toxins and potential carcinogens.

  • The Acid Stream: As an HCl salt, this compound belongs in the Acidic or General Organic waste stream, never the Basic stream (unless neutralized under controlled conditions).

Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Surplus/Expired)

Best for: Old reagent bottles, scraped solids from evaporation.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Apply a hazardous waste label immediately.[4]

    • Constituents: "6-Azaspiro[3.4]octan-2-ol HCl (100%)"

    • Hazard Checkbox: Toxic, Irritant, Corrosive (Acidic).[1][5]

  • Transfer:

    • Work inside a fume hood.

    • Dampen a paper towel to wipe the spatula; dispose of the towel in the solid waste bin (prevents dust generation).

  • Final Disposition: Seal tightly. This waste must be routed for High-Temperature Incineration .

    • Why? Incineration ensures complete destruction of the spirocyclic ring and scrubbing of the HCl vapors.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Best for: Mother liquors, reaction solvents containing the compound.

  • Characterize the Solvent:

    • Halogenated (DCM, Chloroform): Dispose in "Halogenated Waste." The HCl salt adds chloride content, making this the most compliant stream.

    • Non-Halogenated (Methanol, DMF): Dispose in "Non-Halogenated Organic Waste."

    • Aqueous: Dispose in "Aqueous Acidic Waste."

  • pH Check (Self-Validation Step):

    • Before pouring, check the pH of the receiving drum if unsure.

    • Critical: If the drum is highly basic (pH > 10), do not pour . The neutralization will be exothermic and may cause the solvent to boil or "burp" back at the user.

  • Logging: Record the estimated amount of amine on the waste manifest.

Scenario C: Empty Containers (RCRA Compliance)

Best for: The original vendor bottle.

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the salt (Water or Methanol).

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid waste stream (see Scenario B).

  • Defacing: Cross out the label and write "EMPTY."

  • Disposal: The bottle can now be discarded as regular trash or recycled glass, provided it meets the "RCRA Empty" definition (less than 3% by weight remains).

Visualized Decision Workflows
Figure 1: Waste Stream Decision Tree

Caption: Logical flow for determining the correct waste stream based on the physical state and solvent matrix of the material.

WasteDecisionTree Start Start: Identify Waste State IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid/Dissolved? Start->IsLiquid SolidType Pure Compound or Contaminated Debris? IsSolid->SolidType SolventType Identify Solvent Matrix IsLiquid->SolventType SolidBin Solid Waste Bin (Label: Toxic/Irritant) Route: Incineration SolidType->SolidBin Pack in HDPE HaloBin Halogenated Solvent Waste (DCM, Chloroform) SolventType->HaloBin Contains Halogens NonHaloBin Non-Halogenated Waste (MeOH, DMF, DMSO) SolventType->NonHaloBin Flammable/Organics AqBin Aqueous Acidic Waste (Do NOT mix with Bleach) SolventType->AqBin Water Based

Figure 2: Emergency Spill Response Protocol

Caption: Immediate actions required in the event of a benchtop or floor spill of the solid hydrochloride salt.

SpillResponse Spill Spill Detected PPE 1. Don PPE (Nitrile Gloves, Goggles, N95/Respirator) Spill->PPE Contain 2. Containment Cover with absorbent pads to prevent spread PPE->Contain Collect 3. Collection Scoop solids gently. Avoid dust generation. Contain->Collect Clean 4. Decontamination Wipe area with water, then soap. Collect->Clean Dispose 5. Disposal Place all pads/gloves in Solid Waste Bin Clean->Dispose

[1][4][7][9][10]

Regulatory & Compliance Context
  • RCRA Status: this compound is not a P-listed or U-listed waste by specific name [1]. However, it is regulated based on its characteristics (toxicity/irritant) and must be managed under the "Cradle-to-Grave" liability standard.

  • Sewer Ban: Do not dispose of this compound down the drain. While small amounts of some salts are permitted in certain jurisdictions, spirocyclic amines can exhibit persistence in aquatic environments. Always assume a "Zero Discharge" policy for research chemicals [2].

References
  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide for Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Azaspiro[3.4]octan-2-ol hydrochloride

[1]

Executive Summary & Hazard Profile

Compound Identity: 6-Azaspiro[3.4]octan-2-ol hydrochloride CAS (Base): 1946823-97-7 | CAS (Salt): Specific salt CAS may vary by vendor; treat as derivative.[1] Physical State: White to off-white solid (hygroscopic powder).[1]

This guide defines the Personal Protective Equipment (PPE) and containment strategies required for handling this compound.[1][2] As a spirocyclic secondary amine salt, this compound presents specific risks related to mucous membrane irritation and acute toxicity common to pharmaceutical intermediates in this structural class [1, 2].

The "Why" Behind the Protocol

Unlike simple buffers, spirocyclic amine salts possess a rigid lipophilic core (the spiro scaffold) paired with a polar hydrochloride tail.[1] This amphiphilic nature facilitates rapid transmembrane transport if solubilized, increasing the risk of systemic absorption upon dermal contact [3].[1] Furthermore, the hydrochloride moiety generates localized acidity upon contact with moisture (sweat, mucous membranes), necessitating strict particulate control.[1]

Core Hazard Classifications (Derived from Analogous Spiro-Amines):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3][4]

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).[1][3]

  • STOT-SE: Category 3 (Respiratory irritation).[1][2][5]

Risk Assessment & Control Banding

In the absence of a specific Occupational Exposure Limit (OEL), we utilize Control Banding .[1] Based on the structural alerts (secondary amine) and physical properties (dusty solid), this compound is assigned to Occupational Health Band (OHB) 3 .[1]

PPE Decision Logic

The following logic gate determines your required protection level based on operation scale.

PPE_Decision_TreeStartTask AssessmentStatePhysical State?Start->StateSolidSolid (Powder)State->SolidWeighing/TransferSolutionSolution (>10mM)State->SolutionPipetting/DilutionQtyQuantity?Small< 100 mgQty->SmallLarge> 100 mgQty->LargeSolid->QtyLvl1LEVEL 1 PPE(Fume Hood + N95 Backup)Solution->Lvl1Standard BenchLvl2LEVEL 2 PPE(Double Glove + P100/PAPR)Solution->Lvl2Splash RiskSmall->Lvl1Large->Lvl2Lvl3LEVEL 3 PPE(Glovebox / Isolator)

Figure 1: PPE Decision Logic based on physical state and quantity.[1][6] Note that powders pose a higher inhalation risk than stable solutions.[1]

Comprehensive PPE Matrix

This matrix is designed to prevent exposure pathways specific to hydrochloride salts: inhalation of dust and dermal absorption of acidic solutions.[1]

Protection ZoneComponentSpecificationScientific Rationale
Respiratory Primary: Fume HoodClass II, Type A2 (Face velocity: 100 fpm)Engineering controls are primary.[1] The hood captures aerosolized fines during transfer.[1]
Secondary: RespiratorN95 (Minimum) or P100 (Recommended)Required if handling >100mg outside an isolator.[1] P100 is preferred due to the fine particle size of spirocyclic salts.[1]
Dermal (Hand) Inner Glove Nitrile (2-3 mil)Acts as a sweat barrier and secondary containment.[1]
Outer Glove Nitrile (4-5 mil, Extended Cuff)Why Nitrile? Latex is permeable to many organic amines.[1] Nitrile offers superior resistance to the acidic nature of the HCl salt [4].[1]
Ocular Eye Wear Chemical Splash GogglesSafety glasses are insufficient for powders.[1] Goggles seal against airborne dust that can react with eye moisture to form acidic micro-droplets.[1]
Body Lab Coat Tyvek® or Poly-coatedCotton coats trap dust.[1] Non-woven synthetics (Tyvek) shed powder and prevent migration to street clothes.[1]

Operational Protocol: Safe Handling Workflow

Objective: Solubilize 500 mg of 6-Azaspiro[3.4]octan-2-ol HCl for stock preparation.

Critical Pre-Requisites
  • Static Control: Use an ionizing bar or anti-static gun.[1] Dry HCl salts are prone to static charge, causing "fly-away" powder.[1]

  • Solvent Selection: Determine solubility (DMSO or Water) before opening the vial to minimize open-container time.[1]

Step-by-Step Workflow

Handling_WorkflowStartSTART: PreparationDonning1. Don PPE (Level 2)Inspect gloves for pinholesStart->DonningSetup2. Hood SetupClear clutter, verify airflowDonning->SetupWeighing3. Weighing (Static Control)Use anti-static gun; Weigh into tared vialSetup->WeighingSolubilization4. SolubilizationAdd solvent SLOWLY (exothermic risk)Weighing->Solubilization Minimize Transfer DistanceDecon5. DecontaminationWipe balance with 10% NaHCO3 (Neutralize HCl)Solubilization->Decon Cap Vial ImmediatelyDoffing6. Doffing & WashRemove outer gloves -> inner gloves -> wash handsDecon->Doffing

Figure 2: Operational workflow emphasizing static control and neutralization steps.

Technical Nuances
  • The "Salt" Factor: When cleaning spills, do not use simple water initially.[1] The HCl salt is acidic.[1] Use a weak base (10% Sodium Bicarbonate) to neutralize the area, then wipe with water.[1] This prevents corrosion of balance pans.[1]

  • Solvation Exotherm: Adding water to amine hydrochlorides can be slightly exothermic.[1] Add solvent in aliquots.[1]

Waste Disposal & Emergency Response

Disposal Strategy

Do not dispose of down the drain.

  • Solid Waste: Collect contaminated wipes/gloves in "Hazardous Solid Waste" (RCRA Code: D002 potential if large qty, otherwise general organic).[1]

  • Liquid Waste: Segregate into "Organic Basic" or "Organic Acidic" streams depending on the solvent used.[1] Label clearly: "Contains Spirocyclic Amine - Potential Irritant."[1]

Emergency Procedures
  • Inhalation: Move to fresh air immediately. The HCl component can cause bronchospasm.[1]

  • Eye Contact: Flush for 15 minutes minimum .[1][3][6][7] The salt will dissociate, potentially lowering the pH of the eye surface rapidly.

  • Skin Contact: Wash with soap and water.[1][2][3][7][8] Do not use alcohol (ethanol/IPA) as this may enhance transdermal absorption of the lipophilic spiro-core [5].

References

  • Sigma-Aldrich. (2025).[1][9] Safety Data Sheet: 6-Azaspiro[3.4]octan-2-ol (Free Base). Retrieved from

  • Combi-Blocks. (2025). Safety Data Sheet: Spiro[2.4]heptan-5-amine hydrochloride (Analog). Retrieved from [1]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press.[1]

  • Ansell Chemical Resistance Guide. (2024).[1] Permeation breakthrough times for organic amines.

  • ECHA (European Chemicals Agency).Guidance on the Application of the CLP Criteria. Guidance on specific target organ toxicity (STOT).

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.